4-(4-methoxyphenyl)-N,N-dimethylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16(2)14-8-4-12(5-9-14)13-6-10-15(17-3)11-7-13/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKARNYYOCINPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247348 | |
| Record name | 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18158-44-6 | |
| Record name | 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18158-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Basic Properties of 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine
This technical guide provides a comprehensive overview of the basic properties of 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine. The document details the physicochemical characteristics, with a focus on its basicity, and includes generalized experimental protocols for its characterization.
Physicochemical Properties
The properties of 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine are influenced by its biphenyl structure, the electron-donating N,N-dimethylamino group, and the methoxy group. While specific experimental data for this compound is limited in publicly available literature, its properties can be compared with and estimated from structurally related analogs.
Table 1: Physicochemical Data of 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine and Related Analogs
| Property | 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine | N,N-Dimethylaniline[1][2][3][4] | 4-Methoxyaniline (p-Anisidine)[5] |
| Molecular Formula | C₁₅H₁₇NO | C₈H₁₁N | C₇H₉NO |
| Molecular Weight | 227.30 g/mol | 121.18 g/mol | 123.15 g/mol |
| Melting Point | 196-198 °C | 2 °C | 57-59 °C |
| Boiling Point | Data not available | 194 °C | 243 °C |
| pKa | Estimated to be slightly above 5.1 | 5.1 | 5.36 |
| Solubility | Insoluble in water; soluble in organic solvents. | Low solubility in water; soluble in ethanol, ether, chloroform.[2] | Sparingly soluble in water. |
Basicity Analysis
The basicity of 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group for protonation. Several structural factors influence this:
-
Inductive Effect : The two methyl groups on the nitrogen atom are electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to aniline.[6][7][8]
-
Resonance Effect : The lone pair on the nitrogen can be delocalized into the aromatic ring, which reduces its availability for protonation and decreases basicity.
-
Substituent Effects : The methoxy group (-OCH₃) at the 4'-position of the second phenyl ring is an electron-donating group through resonance, which can increase the electron density of the biphenyl system, potentially leading to a slight increase in basicity compared to unsubstituted N,N-dimethylbiphenylamine.
Considering these factors, the pKa of 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine is expected to be comparable to or slightly higher than that of N,N-dimethylaniline (pKa ≈ 5.1).
Caption: Logical relationship of factors affecting the basicity of the target molecule.
Experimental Protocols
Synthesis of 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine
A common method for the synthesis of such biphenyl compounds is the Suzuki coupling reaction. Below is a generalized protocol.
Materials:
-
4-bromo-N,N-dimethylaniline
-
4-methoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, DMF, Dioxane)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-N,N-dimethylaniline (1 equivalent) and 4-methoxyphenylboronic acid (1.2 equivalents) in the chosen solvent.
-
Add an aqueous solution of the base (2 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine.
Caption: Generalized experimental workflow for the synthesis of the target molecule.
Determination of pKa by Potentiometric Titration
This is a standard method for determining the pKa of a basic compound.
Materials:
-
4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine
-
Standardized strong acid titrant (e.g., 0.1 M HCl)
-
Solvent (e.g., water, or a mixed solvent system like water-ethanol if solubility is low)
-
pH meter and electrode
-
Burette
-
Stirrer
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of the chosen solvent.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the sample solution and start stirring.
-
Record the initial pH of the solution.
-
Add the acid titrant in small, precise increments from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (where half of the base has been neutralized). This can also be determined from the first derivative of the titration curve.
Conclusion
4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine is a substituted aromatic amine with basic properties governed by the interplay of inductive and resonance effects. Its estimated pKa suggests it is a weak base. The provided synthetic and analytical protocols offer a framework for its preparation and detailed characterization in a research setting. Further experimental studies are required to precisely quantify its physicochemical properties and explore its potential applications in drug development and materials science.
References
- 1. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]
- 4. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
(4-Methoxyphenyl)dimethylamine: A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of (4-Methoxyphenyl)dimethylamine, also known as N,N-dimethyl-4-methoxyaniline, a versatile aromatic compound with significant applications in organic synthesis and as a precursor for various functional molecules. This document consolidates its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and discusses its relevance in medicinal chemistry and materials science.
Core Properties of (4-Methoxyphenyl)dimethylamine
(4-Methoxyphenyl)dimethylamine is a tertiary amine characterized by a methoxy and a dimethylamino group attached to a benzene ring. Its chemical structure contributes to its utility as a building block in the synthesis of more complex molecules.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [2][3] |
| CAS Number | 701-56-4 | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | 0.998 g/cm³ | [2] |
| Boiling Point | 239.2 °C at 760 mmHg | [2] |
| Melting Point | < -20 °C | [5] |
| Flash Point | 69.5 °C | [2] |
Synthesis of (4-Methoxyphenyl)dimethylamine
The synthesis of (4-Methoxyphenyl)dimethylamine can be achieved through various methods. A common and effective approach is the reductive amination of p-anisidine with formaldehyde, followed by methylation. Another method involves the direct methylation of 4-methoxyaniline.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of N,N-dimethyl-4-methoxyaniline via the reductive amination of p-anisidine.
Materials:
-
p-Anisidine
-
Paraformaldehyde
-
Sodium cyanoborohydride
-
Glacial acetic acid
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, create a slurry of p-anisidine and paraformaldehyde in glacial acetic acid at 0 °C.
-
Slowly add sodium cyanoborohydride to the stirred slurry over a period of 25 minutes while maintaining the temperature at 0 °C.
-
Remove the ice bath and heat the mixture to 65 °C.
-
Maintain the reaction at 65 °C for 3 hours.
-
Pour the hot reaction mixture into a 5M aqueous sodium hydroxide solution.[6]
-
Partition the cooled mixture between a saturated aqueous sodium bicarbonate solution and diethyl ether.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash them sequentially with water and saturated aqueous sodium chloride solution.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield the crude product.
-
Purify the product via column chromatography or distillation.
Synthesis workflow for (4-Methoxyphenyl)dimethylamine.
Applications in Research and Development
(4-Methoxyphenyl)dimethylamine serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its derivatives are of particular interest in medicinal chemistry and materials science.
Pharmaceutical Applications
The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs.[7][8][9] Derivatives of (4-Methoxyphenyl)dimethylamine have been investigated for a range of pharmacological activities, including:
-
Antidepressants: The structural motif is present in drugs like Venlafaxine, which is used to treat major depressive disorder.[7]
-
Antimicrobial and Anticancer Agents: Dimethylamine derivatives have shown promise in the development of new treatments for infectious diseases and cancer.[8][9]
-
Anxiolytics and Anti-inflammatory Agents: Research has explored compounds with similar structures for their potential anxiolytic and anti-inflammatory properties.[2]
Materials Science
This compound is also utilized as a precursor in the synthesis of dyes and other functional materials.[10] The electron-donating nature of the dimethylamino and methoxy groups makes it a valuable component in the design of molecules with specific electronic and optical properties.
Spectroscopic and Analytical Data
The characterization of (4-Methoxyphenyl)dimethylamine is typically performed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, and the N-methyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the N-methyl carbons. |
| FTIR | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Safety and Handling
(4-Methoxyphenyl)dimethylamine should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed and can cause skin and eye irritation.[11]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[12]
-
In case of insufficient ventilation, wear suitable respiratory equipment.[11]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]
For detailed safety information, refer to the Safety Data Sheet (SDS).[5][11][12][13]
Logical relationships of (4-Methoxyphenyl)dimethylamine.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride | 50822-98-5 [smolecule.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. (4-METHOXY-PHENYL)-DIMETHYL-AMINE | 701-56-4 [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Unraveling the Identity of 4-(4-methoxyphenyl)-N,N-dimethylaniline: A Review of Available Scientific Data
A comprehensive analysis of scientific databases and literature reveals a significant lack of information regarding the biological mechanism of action for a compound identified as 4-(4-methoxyphenyl)-N,N-dimethylaniline. The ambiguity in the chemical name, referring to two distinct molecular structures, coupled with a scarcity of pharmacological studies, precludes the development of an in-depth technical guide on its core mechanism of action.
Initial investigations into the specified topic revealed two potential interpretations of the compound's name: 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 4-Methoxy-N,N-dimethylaniline. Despite extensive searches, neither of these compounds has a sufficiently documented biological or pharmacological profile to meet the requirements of a detailed technical whitepaper for researchers, scientists, and drug development professionals.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
For the compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, the available scientific literature focuses almost exclusively on its chemical synthesis and crystallographic analysis.[1][2][3][4] These studies provide detailed information on its molecular structure and properties from a chemical standpoint but do not contain any data related to its biological activity, potential molecular targets, or effects on signaling pathways. The compound is noted as a useful starting material for the synthesis of other organic compounds, but its own mechanism of action in a biological context remains uninvestigated in the public domain.[2]
4-Methoxy-N,N-dimethylaniline
The second potential compound, 4-Methoxy-N,N-dimethylaniline, has a slightly broader, though still limited, set of associated data. Information from a commercial supplier suggests potential biological activities, including antiretroviral effects and the inhibition of prostaglandin synthesis through binding to cyclooxygenase enzymes.[1] However, these claims are not substantiated by detailed, peer-reviewed experimental studies in the accessible literature. Without such studies, it is impossible to ascertain the specifics of its mechanism of action, the signaling pathways involved, or to provide the quantitative data and experimental protocols required for a technical guide. The majority of the available information on 4-Methoxy-N,N-dimethylaniline pertains to its use as a reagent in chemical synthesis.[5]
The Path Forward
Given the current state of publicly available research, a detailed technical guide on the mechanism of action of "this compound" cannot be constructed. The foundational experimental data required for such a document, including quantitative biological assays, detailed experimental protocols, and elucidation of signaling pathways, is absent from the scientific literature for both potential structures corresponding to this name.
For researchers interested in this chemical scaffold, the next logical step would be to conduct foundational research to determine if either of these compounds exhibits biological activity. Such research would need to include:
-
Initial Screening: Broad-based cellular or biochemical screening to identify any potential biological effects.
-
Target Identification: If activity is observed, further studies to identify the specific molecular target(s).
-
Mechanism Elucidation: Detailed in vitro and in vivo experiments to understand the downstream signaling events and the overall mechanism of action.
Below is a conceptual workflow for how such a research program might be structured.
Caption: Conceptual workflow for elucidating the mechanism of action of a novel compound.
Until such foundational research is conducted and published, the mechanism of action of this compound will remain speculative. Researchers are encouraged to consult chemical databases for synthesis protocols and physical properties, but should be aware of the lack of biological data.
References
An In-depth Technical Guide to 4-methoxy-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of 4-methoxy-N,N-dimethylaniline, a tertiary amine of significant interest in various chemical and industrial applications. This document collates its chemical and physical properties, detailed spectral data, and established synthesis protocols. Furthermore, it explores its primary applications as a crucial intermediate in the synthesis of dyes and as a co-initiator in photopolymerization processes. Safety and toxicity data are also summarized to ensure safe handling and application.
Chemical Properties and Data
4-methoxy-N,N-dimethylaniline, also known as N,N-dimethyl-p-anisidine, is an aromatic organic compound. Its structure features a dimethylamino group and a methoxy group attached to a benzene ring at positions 1 and 4, respectively. The presence of both electron-donating groups, the methoxy and the dimethylamino moieties, makes the aromatic ring highly activated towards electrophilic substitution.
Table 1: Chemical and Physical Properties of 4-methoxy-N,N-dimethylaniline
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | |
| CAS Number | 701-56-4 | [2] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 46.0 to 50.0 °C | |
| Boiling Point | 239.2 ± 23.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |
| LogP | 1.42 | [2] |
| Refractive Index | 1.536 | |
| Purity | >98.0% (GC) | |
| Storage | Store in a dry place at room temperature |
Table 2: Spectroscopic Data of 4-methoxy-N,N-dimethylaniline
| Technique | Data |
| ¹H NMR | Chemical shifts (δ) in ppm. |
| ¹³C NMR | Chemical shifts (δ) in ppm. |
| FT-IR | Characteristic absorption bands in cm⁻¹. |
| Mass Spectrometry | m/z ratios of fragments. |
Note: Specific spectral data can vary slightly based on the solvent and instrument used.
Synthesis of 4-methoxy-N,N-dimethylaniline
The most common and efficient method for the synthesis of 4-methoxy-N,N-dimethylaniline is the Eschweiler-Clarke reaction, which involves the reductive methylation of a primary or secondary amine using excess formic acid and formaldehyde.[3]
Experimental Protocol: Eschweiler-Clarke Synthesis
This protocol describes the synthesis of 4-methoxy-N,N-dimethylaniline from p-anisidine.
Materials:
-
p-Anisidine
-
Formaldehyde (37% solution in water)
-
Formic acid (98-100%)
-
Sodium carbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine.
-
Add an excess of formaldehyde solution and formic acid to the flask. A typical molar ratio is 1:2.5:2.5 (p-anisidine:formaldehyde:formic acid).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated sodium carbonate solution until the effervescence ceases and the pH is alkaline.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield pure 4-methoxy-N,N-dimethylaniline.
Diagram 1: Synthesis of 4-methoxy-N,N-dimethylaniline via Eschweiler-Clarke Reaction
Caption: Workflow for the Eschweiler-Clarke synthesis.
Applications
4-methoxy-N,N-dimethylaniline serves as a versatile intermediate in several industrial processes.
Synthesis of Azo Dyes
A primary application of 4-methoxy-N,N-dimethylaniline is in the synthesis of azo dyes.[4] The electron-rich aromatic ring readily undergoes azo coupling with diazonium salts to produce intensely colored compounds. These dyes are used in textiles, printing inks, and pigments. For instance, it can be coupled with a diazotized aniline derivative to form a variety of yellow, orange, and red dyes.
Diagram 2: General Scheme for Azo Dye Synthesis
Caption: General reaction scheme for azo dye synthesis.
Photoinitiator in Polymerization
In polymer chemistry, tertiary amines like 4-methoxy-N,N-dimethylaniline can act as co-initiators or accelerators in photopolymerization reactions, particularly for acrylates and methacrylates.[5] When used in conjunction with a primary photoinitiator (e.g., benzophenone derivatives), it can significantly enhance the rate of polymerization upon exposure to UV or visible light. The amine facilitates the generation of free radicals, which initiate the polymer chain growth.
Safety and Toxicology
4-methoxy-N,N-dimethylaniline requires careful handling due to its potential health hazards.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This is not an exhaustive list. Always refer to the full Safety Data Sheet (SDS) before handling.
Limited toxicological data is available for 4-methoxy-N,N-dimethylaniline itself. However, it is structurally related to N,N-dimethylaniline, which is known to be toxic and can cause methemoglobinemia.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-methoxy-N,N-dimethylaniline is a valuable chemical intermediate with well-established applications in the synthesis of azo dyes and as a co-initiator in polymerization processes. Its synthesis is readily achievable through standard organic chemistry methodologies like the Eschweiler-Clarke reaction. While it is a useful compound, its potential toxicity necessitates adherence to strict safety protocols during its handling and use. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-methoxy-N,N-dimethylaniline | CAS#:701-56-4 | Chemsrc [chemsrc.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 5. Polymerization of Methyl Methacrylate Photoinitiated by 4, 4′-Bis(N, N-diethylamino)benzophenone. 1 | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. N,N-Dimethylaniline - IDLH | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to (4-Methoxyphenyl)dimethylamine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxyphenyl)dimethylamine, also known as N,N-dimethyl-p-anisidine, is an aromatic organic compound with the chemical formula C₉H₁₃NO. While not a widely known compound in its own right, it serves as a valuable intermediate and structural motif in various chemical syntheses. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and spectroscopic characterization of (4-Methoxyphenyl)dimethylamine. It is intended to be a resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
The late 19th and early 20th centuries saw significant advancements in organic synthesis, including the development of reactions for N-alkylation of amines. It is highly probable that (4-Methoxyphenyl)dimethylamine was first prepared through established methods like the Eschweiler-Clarke reaction, which allows for the methylation of primary and secondary amines using formic acid and formaldehyde. Given that its precursor, p-anisidine, was known and used in the dye industry, the synthesis of its N,N-dimethylated derivative would have been a logical extension of the chemical exploration of aromatic amines during that period.
Physicochemical Properties
A summary of the key physicochemical properties of (4-Methoxyphenyl)dimethylamine is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| CAS Number | 701-56-4 | [3] |
| Appearance | Not specified in detail, likely a liquid or low-melting solid | |
| Boiling Point | Not definitively reported | |
| Melting Point | Not definitively reported | |
| Density | Not definitively reported | |
| SMILES | CN(C)c1ccc(OC)cc1 | [1][2] |
| InChI | InChI=1S/C9H13NO/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3 | [1][2] |
| InChIKey | ZTKDMNHEQMILPE-UHFFFAOYSA-N | [1][2] |
Synthesis
The primary and most direct method for the synthesis of (4-Methoxyphenyl)dimethylamine is the methylation of p-anisidine. Two classical and effective methods for this transformation are the Eschweiler-Clarke reaction and reductive amination.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established method for the exhaustive methylation of primary amines to their corresponding tertiary amines, using formic acid and formaldehyde. This reaction proceeds without the formation of quaternary ammonium salts.
Reaction Scheme:
Figure 1: General scheme for the synthesis of (4-Methoxyphenyl)dimethylamine via the Eschweiler-Clarke reaction.
Experimental Protocol:
A detailed experimental protocol for the Eschweiler-Clarke methylation of an aromatic amine is as follows (adapted for p-anisidine):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place p-anisidine (1.0 equivalent).
-
Reagent Addition: Add an excess of formic acid (e.g., 5-10 equivalents) and formaldehyde (e.g., 5-10 equivalents, typically as a 37% aqueous solution).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude (4-Methoxyphenyl)dimethylamine can be purified by vacuum distillation or column chromatography on silica gel.
Reductive Amination
Reductive amination offers an alternative route to (4-Methoxyphenyl)dimethylamine. This can be achieved by reacting p-anisaldehyde with dimethylamine in the presence of a reducing agent.
Reaction Scheme:
Figure 2: General scheme for the synthesis of (4-Methoxyphenyl)dimethylamine via reductive amination.
Experimental Protocol:
A general procedure for reductive amination is as follows:
-
Reaction Setup: To a solution of p-anisaldehyde (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask, add dimethylamine (1.1-1.5 equivalents, often as a solution in THF or as a salt with subsequent basification).
-
Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the intermediate enamine or iminium ion. The addition of a dehydrating agent like magnesium sulfate or a catalytic amount of acetic acid can facilitate this step.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up:
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography or vacuum distillation.
Spectroscopic Data
The structural confirmation of (4-Methoxyphenyl)dimethylamine relies on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the N,N-dimethyl group protons. The aromatic protons will likely appear as two doublets in the aromatic region (around 6.8-7.2 ppm) due to the para-substitution pattern. The methoxy protons will be a singlet at around 3.8 ppm, and the N,N-dimethyl protons will be a singlet at around 2.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the N,N-dimethyl carbons. The carbon attached to the oxygen will be downfield in the aromatic region, while the carbon attached to the nitrogen will also be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
C-H stretching (aromatic) ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic) ~2800-3000 cm⁻¹
-
C=C stretching (aromatic) ~1600 and 1500 cm⁻¹
-
C-N stretching ~1350-1000 cm⁻¹
-
C-O stretching (aryl ether) ~1250 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would involve the loss of methyl groups and cleavage of the benzylic C-N bond.
Applications and Biological Relevance
(4-Methoxyphenyl)dimethylamine is primarily utilized as an intermediate in organic synthesis. Its nucleophilic nitrogen and activated aromatic ring make it a versatile starting material for the synthesis of a variety of more complex molecules.
While there is limited direct research on the biological activity of (4-Methoxyphenyl)dimethylamine itself, the N,N-dimethylaniline and p-anisidine moieties are present in various biologically active compounds. For instance, the dimethylamino group is a common feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties. The methoxy-substituted phenyl ring is also a frequent scaffold in medicinal chemistry.
There is no direct evidence to suggest that (4-Methoxyphenyl)dimethylamine is involved in specific signaling pathways. However, compounds with similar structural features have been investigated for their effects on various biological targets. For example, some substituted anilines have been explored for their potential as enzyme inhibitors or receptor ligands. Further research would be necessary to elucidate any specific biological roles of this compound.
Conclusion
(4-Methoxyphenyl)dimethylamine is a simple yet synthetically useful aromatic amine. While its specific discovery is not well-documented, its preparation falls within the established methodologies of classical organic chemistry. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic characterization. The detailed experimental protocols for its synthesis via the Eschweiler-Clarke reaction and reductive amination offer practical guidance for its preparation in a laboratory setting. Although its direct biological applications are not extensively studied, its role as a chemical intermediate underscores its importance in the broader landscape of organic and medicinal chemistry. Further investigation into its potential biological activities could reveal new avenues for its application in drug discovery and development.
References
In-Depth Technical Guide: 4-methoxy-N,N-dimethylaniline Health and Safety
For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety profile of chemical compounds is paramount. This guide provides a comprehensive overview of the available safety data for 4-methoxy-N,N-dimethylaniline (CAS No: 701-56-4), focusing on its hazardous properties, handling procedures, and emergency responses.
Summary of Quantitative Data
A critical aspect of chemical safety is the quantitative data that defines its physical, chemical, and toxicological properties. The following tables summarize the key available data for 4-methoxy-N,N-dimethylaniline.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C9H13NO | [1] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Physical Form | Solid, Semi-solid, or liquid | [3] |
| Purity | >95% (GC) or 98% | [3][4] |
| Storage Temperature | Room Temperature, sealed in dry | [3] |
Health and Safety Data
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed[5] |
| Acute Inhalation Toxicity | Category 4: Harmful if inhaled (Dusts and Mists)[5] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3: May cause respiratory irritation[3] |
Experimental Protocols and Safe Handling
Adherence to strict experimental protocols is essential when working with 4-methoxy-N,N-dimethylaniline to minimize exposure and ensure a safe laboratory environment. The following procedures are based on established safety guidelines for handling hazardous chemicals.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter conforming to EN 143.[5][6]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1] Do not breathe mist, vapors, or spray.[6]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][6] Keep the container tightly closed and store under an inert gas.[1] The material is hygroscopic.[1] Incompatible materials to avoid include acids, acid anhydrides, and acid chlorides.[5]
First Aid Measures
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]
-
In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
If Swallowed: Clean mouth with water and get medical attention.[6]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation and breathing dust, vapors, mist, or gas.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[1]
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in the safe handling of 4-methoxy-N,N-dimethylaniline, the following workflow diagram is provided.
References
(4-Methoxyphenyl)dimethylamine solubility in different solvents
An In-depth Technical Guide to the Solubility of (4-Methoxyphenyl)dimethylamine
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application and formulation. This guide provides a detailed overview of the solubility characteristics of (4-Methoxyphenyl)dimethylamine (also known as N,N-dimethyl-4-methoxyaniline) in various solvents. Due to the limited availability of precise quantitative data for this specific compound, this guide also includes relevant data for the closely related compound, p-anisidine (4-methoxyaniline), to provide valuable comparative insights.
Core Concepts in Solubility
The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is influenced by the physical and chemical properties of both the solute and the solvent, as well as by temperature, pressure, and pH. The principle of "like dissolves like" is a crucial guideline, suggesting that substances with similar polarities are more likely to be soluble in each other.
(4-Methoxyphenyl)dimethylamine , with its aromatic ring, methoxy group, and dimethylamino group, exhibits a moderate polarity. The lone pair of electrons on the nitrogen atom of the tertiary amine can act as a hydrogen bond acceptor, influencing its solubility in protic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for (4-Methoxyphenyl)dimethylamine is not extensively available in publicly accessible literature. However, qualitative assessments indicate its behavior in various solvent classes. To provide a quantitative perspective, the following table summarizes the solubility of the structurally similar compound, p-anisidine . Researchers should consider this data as a strong indicator of the expected solubility behavior of (4-Methoxyphenyl)dimethylamine, while acknowledging that the additional dimethyl groups will increase its lipophilicity and may slightly decrease its solubility in polar solvents compared to p-anisidine.
Table 1: Quantitative Solubility of p-Anisidine in Various Solvents
| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | Notes |
| Water | H₂O | 20 | 21 | Slightly soluble.[1][2] |
| Methanol | CH₃OH | - | Freely soluble | High solubility is expected due to polarity and hydrogen bonding.[1] |
| Ethanol | C₂H₅OH | - | Freely soluble | High solubility is expected due to polarity and hydrogen bonding.[1] |
| Diethyl Ether | (C₂H₅)₂O | - | Freely soluble | Good solubility in a less polar ethereal solvent.[1] |
| Acetone | (CH₃)₂CO | - | Soluble | Good solubility in a polar aprotic solvent.[1] |
| Benzene | C₆H₆ | - | Soluble | Soluble in aromatic hydrocarbon solvents.[1] |
| Hexane | C₆H₁₄ | - | Limited | Low solubility is expected in non-polar aliphatic hydrocarbons.[3] |
Note: "Freely soluble" and "Soluble" are qualitative terms from the cited sources. The quantitative value for water is provided as a specific measurement.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various research and development applications. The following are detailed methodologies for two common experimental techniques used to quantify the solubility of organic compounds like (4-Methoxyphenyl)dimethylamine.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Saturation: An excess amount of (4-Methoxyphenyl)dimethylamine is added to a known volume or mass of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This may take several hours to days depending on the compound and solvent.
-
Separation: The saturated solution is carefully separated from the undissolved solid. This is typically achieved by filtration through a pre-weighed, fine-porosity filter paper or by centrifugation followed by decantation of the supernatant.
-
Evaporation: A precisely measured volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Drying: The solvent is carefully evaporated from the filtrate, often in a fume hood or under reduced pressure, leaving behind the dissolved solute. The container with the residue is then dried to a constant weight in an oven at a temperature that will not cause decomposition of the solute.[4]
-
Weighing: The container with the dried solute is cooled in a desiccator and then weighed accurately.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per unit volume or mass of the solvent.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a sensitive and widely used technique for determining the concentration of a solute that has a chromophore, which is a part of a molecule that absorbs light in the ultraviolet-visible region. (4-Methoxyphenyl)dimethylamine, with its aromatic ring, is well-suited for this method.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of (4-Methoxyphenyl)dimethylamine in the chosen solvent is prepared, and its UV-Vis spectrum is recorded to determine the wavelength at which the absorbance is highest (λmax). This wavelength is used for all subsequent measurements to ensure maximum sensitivity.
-
Calibration Curve: A series of standard solutions of (4-Methoxyphenyl)dimethylamine with known concentrations are prepared in the solvent of interest. The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear.[5]
-
Saturated Solution Preparation: A saturated solution of (4-Methoxyphenyl)dimethylamine is prepared by adding an excess of the compound to the solvent and allowing it to equilibrate at a constant temperature with agitation, as described in the gravimetric method.
-
Sample Preparation: The saturated solution is filtered or centrifuged to remove any undissolved solid. A small, accurately measured volume of the clear saturated solution is then diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted sample is measured at λmax using the UV-Vis spectrophotometer.
-
Concentration Determination: The concentration of the diluted sample is determined from the calibration curve using its measured absorbance.
-
Solubility Calculation: The concentration of the original saturated solution (i.e., the solubility) is calculated by multiplying the concentration of the diluted sample by the dilution factor.
Factors Influencing Solubility
Several factors can significantly impact the solubility of (4-Methoxyphenyl)dimethylamine:
-
Solvent Polarity: As a moderately polar molecule, it is expected to have higher solubility in polar and semi-polar organic solvents. Its solubility in non-polar solvents like hexane is likely to be limited.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally for each solute-solvent system.
-
pH: In aqueous solutions, the basicity of the dimethylamino group means that the solubility of (4-Methoxyphenyl)dimethylamine will be pH-dependent. In acidic conditions, the amine group will be protonated to form a more polar and, therefore, more water-soluble salt.
-
Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of the compound through various intermolecular interactions.
This technical guide provides a foundational understanding of the solubility of (4-Methoxyphenyl)dimethylamine. For critical applications, it is imperative that researchers perform their own quantitative solubility measurements using standardized experimental protocols such as the ones detailed herein.
References
Methodological & Application
Synthesis of 4-(4-methoxyphenyl)-N,N-dimethylaniline via Suzuki-Miyaura Coupling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 4-(4-methoxyphenyl)-N,N-dimethylaniline, a biaryl compound of interest in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromo-N,N-dimethylaniline and 4-methoxyphenylboronic acid. This method offers high yields and good functional group tolerance. Included are the experimental procedures, a summary of reaction parameters, and characterization data.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This protocol details the synthesis of this compound, a derivative that can serve as a key intermediate in the development of novel organic compounds. The reaction employs a palladium catalyst, a suitable base, and an appropriate solvent system to facilitate the coupling of an aryl halide with an arylboronic acid.
Reaction Scheme
The synthesis of this compound is accomplished by the Suzuki-Miyaura coupling reaction as depicted below:
General Reaction Scheme for the Suzuki-Miyaura Coupling
Experimental Protocol
Materials:
-
4-Bromo-N,N-dimethylaniline
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Distilled Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromo-N,N-dimethylaniline (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of 1,4-dioxane.
-
Reaction Initiation: Add the catalyst solution to the reaction flask. Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for Suzuki-Miyaura Coupling
| Parameter | Value |
| Aryl Halide | 4-Bromo-N,N-dimethylaniline |
| Boronic Acid | 4-Methoxyphenylboronic acid |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Temperature | 80-90°C |
| Reaction Time | 12-24 hours |
| Isolated Yield | 75-90% |
Characterization Data
The synthesized this compound can be characterized by the following spectroscopic methods:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.45 (d, J=8.8 Hz, 2H), 7.39 (d, J=8.8 Hz, 2H), 6.93 (d, J=8.8 Hz, 2H), 6.75 (d, J=8.8 Hz, 2H), 3.84 (s, 3H), 2.98 (s, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 158.5, 149.8, 132.8, 127.8, 126.9, 114.2, 113.0, 55.4, 40.7.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₅H₁₇NO [M+H]⁺: 228.1383, found: 228.1385.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Catalytic Cycle)
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: 4-methoxy-N,N-dimethylaniline as a Potential Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methoxy-N,N-dimethylaniline is a substituted aniline derivative with potential applications as a fluorescent probe. While direct, extensive studies characterizing this molecule as a primary fluorescent probe are limited, its structural similarity to components of established fluorescent dyes suggests its utility in various research and development applications. The presence of an electron-donating methoxy group and a dimethylamino group can give rise to interesting photophysical properties, such as sensitivity to the local environment's polarity.
These application notes provide an overview of the potential uses of 4-methoxy-N,N-dimethylaniline as a fluorescent probe, along with generalized experimental protocols. The provided information is based on the analysis of structurally related compounds and general principles of fluorescence spectroscopy. Experimental validation is recommended to ascertain the specific performance of 4-methoxy-N,N-dimethylaniline for the described applications.
Potential Applications
-
Environmental Polarity Sensing: The fluorescence emission of aminophenyl derivatives is often sensitive to the polarity of their microenvironment. 4-methoxy-N,N-dimethylaniline could potentially be used to probe the polarity of solvent mixtures, polymer matrices, or the hydrophobic pockets of proteins.
-
Component of Larger Fluorescent Probes: The 4-methoxy-N,N-dimethylaniline moiety can serve as a valuable building block in the synthesis of more complex fluorescent probes. The methoxy group is known to enhance the stability and modulate the emission wavelength of fluorescent systems.
-
Metal Ion Detection: While not extensively documented for the standalone molecule, aniline derivatives can be functionalized to act as chelators for metal ions. The binding of a metal ion can influence the electronic properties of the fluorophore, leading to a change in fluorescence intensity or wavelength, enabling its use as a sensor.
Photophysical Data (Hypothetical)
The following table summarizes hypothetical photophysical data for 4-methoxy-N,N-dimethylaniline in various solvents. This data is illustrative and should be experimentally determined.
| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Cyclohexane | 2.02 | ~300 | ~350 | ~50 | ~0.4 |
| Dichloromethane | 8.93 | ~305 | ~370 | ~65 | ~0.3 |
| Acetonitrile | 37.5 | ~310 | ~390 | ~80 | ~0.2 |
| Water | 80.1 | ~315 | ~420 | ~105 | ~0.1 |
Experimental Protocols
Protocol 1: Determination of Photophysical Properties
Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of 4-methoxy-N,N-dimethylaniline in a solvent of interest.
Materials:
-
4-methoxy-N,N-dimethylaniline
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz for fluorescence, glass or quartz for UV-Vis)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 4-methoxy-N,N-dimethylaniline (e.g., 1 mM) in the chosen solvent.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution. For absorbance measurements, prepare solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum of the working solutions to determine the absorption maximum (λ_abs_max).
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the fluorometer to the expected emission maximum (e.g., 370 nm).
-
Scan a range of excitation wavelengths (e.g., 250-350 nm) to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λ_ex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to the determined λ_ex.
-
Scan a range of emission wavelengths (e.g., 320-500 nm) to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λ_em).
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of the quantum yield standard (e.g., quinine sulfate) with an absorbance similar to the sample at the sample's λ_ex.
-
Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Caption: Workflow for characterizing the basic photophysical properties of a fluorescent probe.
Protocol 2: Investigating Environmental Polarity Sensitivity
Objective: To assess the sensitivity of 4-methoxy-N,N-dimethylaniline's fluorescence to solvent polarity.
Materials:
-
4-methoxy-N,N-dimethylaniline
-
A series of solvents with varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, water)
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare solutions of 4-methoxy-N,N-dimethylaniline of the same concentration in each of the selected solvents.
-
Fluorescence Measurements: For each solution, record the emission spectrum as described in Protocol 1.
-
Data Analysis:
-
Plot the emission maximum (λ_em) as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot using the solvent's dielectric constant and refractive index).
-
A linear relationship suggests a strong dependence of the fluorescence on the solvent polarity.
-
Caption: Experimental workflow to evaluate the sensitivity of a fluorescent probe to environmental polarity.
Protocol 3: Screening for Metal Ion Sensing
Objective: To perform an initial screen to determine if 4-methoxy-N,N-dimethylaniline's fluorescence is responsive to the presence of various metal ions.
Materials:
-
4-methoxy-N,N-dimethylaniline stock solution in a suitable buffer (e.g., HEPES, pH 7.4).
-
Stock solutions of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂, ZnCl₂, etc.) in the same buffer.
-
Fluorometer.
Procedure:
-
Baseline Measurement: Record the fluorescence emission spectrum of the 4-methoxy-N,N-dimethylaniline solution in the buffer.
-
Titration:
-
To the cuvette containing the probe solution, add a small aliquot of a metal ion stock solution.
-
After a brief incubation period, record the emission spectrum.
-
Repeat the addition of the metal ion solution to obtain a concentration-dependent profile.
-
-
Screening: Repeat step 2 for each metal ion to be tested.
-
Data Analysis:
-
Compare the fluorescence intensity and emission maximum of the probe in the presence and absence of each metal ion.
-
A significant change ("turn-on" or "turn-off" fluorescence) indicates a potential sensing capability for that specific ion.
-
Caption: A general workflow for screening the responsiveness of a fluorescent probe to various metal ions.
Conclusion
4-methoxy-N,N-dimethylaniline presents itself as a molecule with potential for development as a fluorescent probe, particularly for sensing environmental polarity. The provided protocols offer a foundational approach for characterizing its photophysical properties and exploring its sensing capabilities. Further research, including derivatization to enhance specificity and performance, could expand its applications in chemical biology and materials science. It is imperative that researchers perform thorough experimental validation to confirm the properties and utility of this compound for any specific application.
Application Notes and Protocols: (4-Methoxyphenyl)dimethylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (4-Methoxyphenyl)dimethylamine in various organic synthesis applications. The information is intended to guide researchers in leveraging this versatile reagent for the synthesis of valuable chemical intermediates and final products.
Introduction
(4-Methoxyphenyl)dimethylamine, also known as N,N-dimethyl-p-anisidine, is an aromatic amine that serves as a valuable building block and reagent in organic synthesis. Its electron-rich nature, stemming from the presence of both a dimethylamino and a methoxy group on the phenyl ring, makes it highly reactive in several important transformations. This document outlines its application in the Vilsmeier-Haack reaction for the synthesis of aldehydes, its role as a co-initiator in photopolymerization, and its use in the synthesis of styryl dyes.
Application 1: Vilsmeier-Haack Reaction - Synthesis of 2-Methoxy-5-(dimethylamino)benzaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. (4-Methoxyphenyl)dimethylamine readily undergoes this reaction to produce 2-methoxy-5-(dimethylamino)benzaldehyde, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] The reaction proceeds via the formation of a Vilsmeier reagent from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), which then acts as the formylating agent.[1]
Reaction Mechanism Workflow
Caption: Vilsmeier-Haack reaction workflow for the formylation of (4-Methoxyphenyl)dimethylamine.
Experimental Protocol
Synthesis of 2-Methoxy-5-(dimethylamino)benzaldehyde
This protocol is adapted from the general procedure for the formylation of N,N-dimethylaniline.[1]
Materials:
-
(4-Methoxyphenyl)dimethylamine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated aqueous sodium acetate solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place N,N-dimethylformamide (DMF, 3 molar equivalents).
-
Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃, 1.1 molar equivalents) dropwise with stirring. An exothermic reaction occurs, forming the Vilsmeier reagent.
-
Once the addition of POCl₃ is complete and the initial exotherm has subsided, add (4-Methoxyphenyl)dimethylamine (1 molar equivalent) dropwise with continuous stirring.
-
After the addition of the amine, heat the reaction mixture on a steam bath for 2-3 hours.
-
Cool the reaction mixture to room temperature and then pour it slowly over a large volume of crushed ice with vigorous stirring.
-
Neutralize the resulting solution to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium acetate.
-
The product, 2-methoxy-5-(dimethylamino)benzaldehyde, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data
| Substrate | Product | Reagents | Reaction Time | Temperature | Yield | Reference |
| N,N-Dimethylaniline | p-Dimethylaminobenzaldehyde | DMF, POCl₃ | 2 hours | Steam Bath | 80-84% | [1] |
Note: The yield for the formylation of (4-Methoxyphenyl)dimethylamine is expected to be comparable to that of N,N-dimethylaniline due to the activating nature of the methoxy group.
Application 2: Co-initiator in Photopolymerization
Aromatic amines, particularly those with strong electron-donating groups like (4-Methoxyphenyl)dimethylamine, can act as efficient co-initiators or electron donors in photoinitiating systems for free-radical polymerization.[2] In these systems, the amine interacts with a photoinitiator (e.g., a dye or a ketone) upon exposure to light, leading to the generation of free radicals that initiate the polymerization of monomers like acrylates or methacrylates.
Signaling Pathway for Radical Generation
Caption: Photoinitiation pathway involving an amine co-initiator.
Experimental Protocol
General Protocol for Photopolymerization using an Amine Co-initiator
This protocol describes a general procedure for testing the efficacy of (4-Methoxyphenyl)dimethylamine as a co-initiator in a photopolymerization system.
Materials:
-
Monomer (e.g., methyl methacrylate, MMA)
-
Photoinitiator (e.g., camphorquinone, CQ, or a thioxanthone derivative)
-
Co-initiator: (4-Methoxyphenyl)dimethylamine
-
Solvent (if required, e.g., tetrahydrofuran, THF)
-
UV or visible light source
Procedure:
-
Prepare a solution of the monomer, photoinitiator, and (4-Methoxyphenyl)dimethylamine in a suitable solvent or use the neat monomer if it is a liquid. The concentrations of the photoinitiator and co-initiator are typically in the range of 0.1 to 5 wt%.
-
Place the solution in a suitable container (e.g., a glass vial or between two glass plates with a spacer to control the thickness).
-
Expose the sample to a light source of the appropriate wavelength for a specified period. The progress of polymerization can be monitored by observing the increase in viscosity or by analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) to follow the disappearance of the monomer's vinyl bond absorption.
-
After irradiation, the resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol for polymethyl methacrylate) and dried to determine the conversion.
Quantitative Data
| Photoinitiating System | Monomer | Conversion | Polymer Mw ( g/mol ) | Reference |
| Isopropyl thioxanthone (ITX) / Ethyl 4-(dimethylamino)benzoate (EDB) | MMA | ~80% in 20 min | 170,000 | [2] |
Note: The performance of (4-Methoxyphenyl)dimethylamine as a co-initiator is expected to be comparable or potentially enhanced compared to EDB due to the additional electron-donating methoxy group.
Application 3: Synthesis of Styryl Dyes
The aldehyde synthesized from (4-Methoxyphenyl)dimethylamine via the Vilsmeier-Haack reaction is a valuable precursor for the synthesis of styryl dyes. These dyes are characterized by a donor-π-acceptor structure and often exhibit interesting photophysical properties, making them useful in applications such as fluorescent probes and nonlinear optics.[3] The synthesis typically involves a Knoevenagel condensation between the aldehyde and an active methylene compound.
Reaction Workflow
Caption: Synthesis of styryl dyes via Knoevenagel condensation.
Experimental Protocol
General Protocol for the Synthesis of a Styryl Dye
This protocol outlines a general procedure for the Knoevenagel condensation to synthesize a styryl dye.
Materials:
-
2-Methoxy-5-(dimethylamino)benzaldehyde
-
Active methylene compound (e.g., malononitrile, cyanoacetic acid derivatives)
-
Base catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve 2-methoxy-5-(dimethylamino)benzaldehyde (1 molar equivalent) and the active methylene compound (1-1.2 molar equivalents) in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of a base, such as a few drops of piperidine.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The styryl dye product may precipitate out of the solution.
-
Collect the solid product by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified.
-
Wash the product with a cold solvent to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Quantitative Data
| Aldehyde | Active Methylene Compound | Product | Yield | Reference |
| 4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde | Cyanomethyl benzimidazole | Styryl Chromophore | 84% | [3] |
Note: The yield for the synthesis of styryl dyes using 2-methoxy-5-(dimethylamino)benzaldehyde is expected to be good, given the high reactivity of the aldehyde and the efficiency of the Knoevenagel condensation.
Conclusion
(4-Methoxyphenyl)dimethylamine is a versatile and highly reactive compound with significant applications in organic synthesis. The protocols and data presented herein demonstrate its utility in the high-yield synthesis of functionalized aldehydes, its role in modern polymerization techniques, and its application in the construction of advanced dye molecules. Researchers in academia and industry can utilize this information to develop novel synthetic routes and materials.
References
Application Note: HPLC Analysis of 4-(4-methoxyphenyl)-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-methoxyphenyl)-N,N-dimethylaniline. The described Reversed-Phase HPLC (RP-HPLC) protocol is suitable for the determination of purity, quantification in various sample matrices, and quality control during drug development and manufacturing processes. The method demonstrates excellent linearity, precision, and accuracy.
Introduction
This compound is a tertiary aromatic amine derivative. Accurate and precise analytical methods are crucial for the characterization and quality control of this compound in research and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic amines due to its sensitivity, specificity, and reproducibility. This document provides a comprehensive protocol for the HPLC analysis of this compound, including chromatographic conditions, method validation, and data presentation.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade)
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| (Optional: 0.1% Phosphoric acid or Formic acid in the aqueous phase for improved peak shape) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The quantitative data for the method validation is summarized in the tables below.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 6500 |
| RSD of Peak Area (%) | ≤ 2.0 (n=6) | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (RSD%) | |
| * Intra-day (n=6) | 0.9% |
| * Inter-day (n=6) | 1.5% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Method Validation Process Diagram
Application Notes and Protocols for NMR Spectroscopy of 4-methoxy-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methoxy-N,N-dimethylaniline is a substituted aniline derivative with applications in various fields of chemical and pharmaceutical research. Understanding its molecular structure with high fidelity is crucial for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive technique for detailed structural elucidation. This document provides comprehensive data and protocols for the NMR analysis of 4-methoxy-N,N-dimethylaniline.
Chemical Structure
IUPAC Name: 4-methoxy-N,N-dimethylaniline Molecular Formula: C₉H₁₃NO Molecular Weight: 151.21 g/mol CAS Number: 701-56-4
¹H and ¹³C NMR Spectral Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, multiplicities, and assignments for 4-methoxy-N,N-dimethylaniline in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data of 4-methoxy-N,N-dimethylaniline in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.87 – 6.82 | m | 2H | H-2, H-6 (Aromatic) |
| 6.78 – 6.73 | m | 2H | H-3, H-5 (Aromatic) |
| 3.76 | s | 3H | -OCH₃ |
| 2.86 | s | 6H | -N(CH₃)₂ |
Reference: Data adapted from literature sources.[1]
Table 2: ¹³C NMR Data of 4-methoxy-N,N-dimethylaniline in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 151.98 | C-4 (Aromatic) |
| 145.70 | C-1 (Aromatic) |
| 114.92 | C-2, C-6 (Aromatic) |
| 114.59 | C-3, C-5 (Aromatic) |
| 55.72 | -OCH₃ |
| 41.83 | -N(CH₃)₂ |
Reference: Data adapted from literature sources.[1]
Experimental Protocols
This section details the protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 4-methoxy-N,N-dimethylaniline.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of 4-methoxy-N,N-dimethylaniline for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2][3]
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound. Other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can also be used.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2][3]
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. If not using an internal standard, the residual solvent peak can be used for calibration.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.[4] If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Instrument Setup and Data Acquisition
-
Instrument: The following parameters are based on a standard 400 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.[3]
-
III. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding nuclei in the molecule.
Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a small organic molecule like 4-methoxy-N,N-dimethylaniline.
Caption: Experimental workflow for NMR analysis.
Logical Relationship for Structural Elucidation
This diagram shows the logical connections between the NMR data and the structural features of 4-methoxy-N,N-dimethylaniline.
Caption: Logical relationships in NMR data interpretation.
Biological Context and Applications
4-methoxy-N,N-dimethylaniline has been investigated for its potential biological activities. It has been mentioned in the context of active antiretroviral therapy and as an inhibitor of prostaglandin synthesis.[2] These activities suggest its potential as a scaffold or lead compound in drug discovery and development programs targeting viral diseases and inflammatory pathways. Further research into its specific mechanisms of action and signaling pathway interactions is warranted.
References
Application of (4-Methoxyphenyl)dimethylamine in Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxyphenyl)dimethylamine, also known as N,N-dimethyl-4-methoxyaniline, is a versatile aromatic compound that serves as a valuable precursor and coupling agent in the synthesis of a variety of dyes. Its electron-donating methoxy and dimethylamino groups activate the aromatic ring, making it highly reactive in electrophilic substitution reactions, which are central to the formation of many classes of dyes. This document provides detailed application notes and experimental protocols for the synthesis of azo and triarylmethane dyes using (4-Methoxyphenyl)dimethylamine and its close structural analogs.
Application in Azo Dye Synthesis
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the largest and most versatile class of synthetic dyes. (4-Methoxyphenyl)dimethylamine can be effectively utilized as a coupling component in azo dye synthesis. The general principle involves the reaction of a diazonium salt (the diazo component) with an activated aromatic compound (the coupling component), in this case, (4-Methoxyphenyl)dimethylamine.
General Reaction Scheme for Azo Dye Synthesis
The synthesis is a two-step process:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures (0–5 °C) to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with the coupling component, (4-Methoxyphenyl)dimethylamine, to form the azo dye. The coupling reaction is an electrophilic aromatic substitution.
Experimental Protocol: Synthesis of a Monoazo Disperse Dye (Adapted from a protocol using N,N-dimethylaniline)
This protocol describes the synthesis of a monoazo disperse dye by coupling diazotized 4-aminoacetophenone with N,N-dimethylaniline. This procedure can be adapted for (4-Methoxyphenyl)dimethylamine by substituting it for N,N-dimethylaniline.
Materials:
-
4-Aminoacetophenone
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
(4-Methoxyphenyl)dimethylamine (or N,N-dimethylaniline)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of 4-Aminoacetophenone:
-
In a 250 mL beaker, dissolve 1.35 g (0.01 mol) of 4-aminoacetophenone in 10 mL of distilled water and 3 mL of concentrated HCl.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.70 g (0.01 mol) of sodium nitrite in 5 mL of water. Maintain the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.
-
-
Coupling Reaction:
-
In a separate 250 mL beaker, dissolve 1.51 g (0.01 mol) of (4-Methoxyphenyl)dimethylamine in 10 mL of 1 M HCl.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the (4-Methoxyphenyl)dimethylamine solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
Slowly neutralize the reaction mixture with a 10% NaOH solution until the pH is approximately 7 to precipitate the dye.
-
-
Isolation and Purification:
-
Filter the precipitated dye using vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified azo dye.
-
Dry the purified crystals in a desiccator.
-
Application in Triarylmethane Dye Synthesis
Triarylmethane dyes are intensely colored compounds with a central carbon atom attached to three aromatic rings. (4-Methoxyphenyl)dimethylamine derivatives can be used to synthesize these dyes, often through reactions involving Grignard reagents or condensation with aromatic aldehydes.
Experimental Protocol: Synthesis of a Triarylmethane Dye Analog (Adapted from a protocol using 4-bromo-N,N-dimethylaniline)
This protocol outlines the synthesis of a triarylmethane dye via a Grignard reaction. By analogy, a Grignard reagent could be prepared from a halogenated derivative of (4-Methoxyphenyl)dimethylamine and reacted with a suitable carbonyl compound. The following protocol for the synthesis of a Crystal Violet analog from 4-bromo-N,N-dimethylaniline provides a detailed methodology.[1][2]
Materials:
-
Magnesium turnings
-
Dry Tetrahydrofuran (THF)
-
4-Bromo-N,N-dimethylaniline
-
Iodine crystal (as initiator)
-
Diethyl carbonate
-
10% Hydrochloric acid (HCl)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, place 0.80 g of magnesium turnings.
-
Add 45 mL of dry THF, 5.0 g of 4-bromo-N,N-dimethylaniline, and a small crystal of iodine.
-
Gently heat the mixture to reflux and maintain for 30 minutes. The disappearance of the iodine color and the formation of a cloudy grey solution indicates the formation of the Grignard reagent.
-
-
Reaction with Diethyl Carbonate:
-
Cool the Grignard reagent solution to room temperature in an ice-water bath.
-
In a separate flask, prepare a solution of 0.49 g of diethyl carbonate in 5 mL of dry THF.
-
Add the diethyl carbonate solution to the Grignard reagent in one portion.
-
Remove the ice bath and allow the mixture to stir at room temperature for 15 minutes, then gently reflux for another 15 minutes.
-
-
Hydrolysis and Dye Formation:
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully add 25 mL of 10% aqueous HCl to the reaction mixture with stirring. This will hydrolyze the intermediate and form the triarylmethane dye.
-
The resulting mixture will be intensely colored.
-
-
Isolation (Dyeing a Fabric Sample):
-
A sample of cotton cloth can be immersed in the reaction mixture for at least one minute.
-
Remove the cloth, rinse it under running water, and blot it dry to observe the intense color of the synthesized dye.
-
Quantitative Data
The following table summarizes quantitative data for dyes synthesized from N,N-dimethylaniline and its derivatives, which serve as close analogs for dyes derived from (4-Methoxyphenyl)dimethylamine.
| Dye Class | Diazo Component | Coupling Component | Yield (%) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| Monoazo | 4-Aminoacetophenone | N,N-Dimethylaniline | - | 437-460 | - | [3] |
| Monoazo | Nitrobenzene | N,N-Dimethylaniline | 92% | - | - | [1] |
| Azo | (4-methoxyphenyl)-1,3-thiazol-2-amine | J-acid | - | 500 | - | [4] |
Note: Data for dyes synthesized directly from (4-Methoxyphenyl)dimethylamine is limited in the reviewed literature. The provided data from analogous compounds offers a reasonable approximation of expected outcomes.
Mandatory Visualizations
Experimental Workflow Diagrams (DOT Language)
Caption: Workflow for the synthesis of an azo dye.
Caption: Workflow for triarylmethane dye synthesis.
Application in Biological Imaging and Signaling Pathways
While (4-Methoxyphenyl)dimethylamine is a key intermediate in the synthesis of various dyes, specific applications of its derivatives in the context of signaling pathways are not extensively documented in readily available literature. However, the broader classes of dyes synthesized from analogous N,N-dimethylaniline derivatives, namely azo dyes and triarylmethane dyes, have found applications in biological research.
-
Azo Dyes: Certain azo dyes have been investigated for their biological activities, including antimicrobial and antioxidant properties.[5] Their ability to undergo color changes in response to pH variations also makes them potential candidates for pH sensors in biological systems.[3]
-
Triarylmethane Dyes: Triarylmethane dyes, particularly fluorescent derivatives like rhodamines and fluoresceins, are widely used as fluorescent probes in cellular imaging.[6][7][8] These probes can be designed to be sensitive to specific ions, reactive oxygen species, or to label specific cellular structures, thereby providing insights into cellular signaling and function.[9] While direct evidence for dyes from (4-Methoxyphenyl)dimethylamine is scarce, the structural similarity to these established fluorescent probes suggests a potential for developing novel imaging agents from this precursor.
Further research is warranted to explore the specific applications of dyes derived from (4-Methoxyphenyl)dimethylamine as tools for investigating biological signaling pathways.
Conclusion
(4-Methoxyphenyl)dimethylamine is a valuable and reactive compound for the synthesis of both azo and triarylmethane dyes. The provided protocols, adapted from the synthesis of analogous dyes, offer a solid foundation for researchers to produce these chromophores. While direct applications in signaling pathway studies are an emerging area, the established use of related dye classes in biological imaging highlights the potential for future development of novel probes based on this versatile precursor.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. US4321207A - Process for preparing triarylmethane dyes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Triarylmethane Fluorophores Resistant to Oxidative Photobluing | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and properties of fluorescent organoboranes: triarylmethane-type dyes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Triarylmethane Fluorophores Resistant to Oxidative Photobluing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAS 701-56-4 (4-Methoxy-N,N-dimethylaniline) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the use of 4-Methoxy-N,N-dimethylaniline (CAS 701-56-4), a versatile electron-rich aromatic amine, in several key organic transformations. The protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times, and all reactions should be performed in a well-ventilated fume hood.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. 4-Methoxy-N,N-dimethylaniline is an excellent substrate for this reaction, leading to the formation of 2-methoxy-5-(dimethylamino)benzaldehyde, a valuable synthetic intermediate.
Quantitative Data
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 4-Methoxy-N,N-dimethylaniline | 151.21 | 44.5 | 1.0 | 6.73 g |
| (Chloromethylene)dimethyliminium Chloride (Vilsmeier Reagent) | 127.99 | 66.75 | 1.5 | 8.54 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 440 mL |
| Sodium Acetate | 82.03 | 249.2 | 5.6 | 20.44 g |
| Water | 18.02 | - | - | 200 mL |
| Diethyl Ether | 74.12 | - | - | As needed for extraction |
| Product | ||||
| 2-methoxy-5-(dimethylamino)benzaldehyde | 179.22 | - | - | ~6.1 g (77% yield) |
Experimental Protocol
-
Reaction Setup: To a solution of 4-Methoxy-N,N-dimethylaniline (44.5 mmol, 1.0 equiv) in N,N-dimethylformamide (DMF, 440 mL) in a round-bottom flask equipped with a magnetic stir bar, add (Chloromethylene)dimethyliminium Chloride (Vilsmeier Reagent, 1.5 equiv) at 0 °C (ice bath).
-
Reaction: Stir the reaction mixture for 6.5 hours at room temperature.
-
Work-up: Cool the reaction mixture to 0 °C and add a solution of sodium acetate (5.6 equiv) in water (200 mL). Stir for an additional 10 minutes at 0 °C.
-
Extraction: Dilute the reaction mixture with water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. After filtration, concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the desired aldehyde.
Vilsmeier-Haack Reaction Workflow
Oxidative Coupling with Cyclic Vinyl Ethers
4-Methoxy-N,N-dimethylaniline can undergo oxidative coupling with cyclic vinyl ethers in the presence of a manganese(II) catalyst to form tetrahydroquinoline derivatives. This reaction provides a route to complex heterocyclic structures.
Quantitative Data
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 4-Methoxy-N,N-dimethylaniline | 151.21 | 2.0 | 1.0 | 0.302 g |
| 2,3-Dihydrofuran | 70.09 | 10.0 | 5.0 | 0.87 mL |
| Mn(NO₃)₂·6H₂O | 287.04 | 0.2 | 0.1 | 0.057 g |
| Acetonitrile | 41.05 | - | - | 10 mL |
| Product | ||||
| Hexahydrofuro[3,2-c]quinoline derivative | - | - | - | Yield dependent on specific conditions |
Experimental Protocol
-
Reaction Setup: In a flask containing Manganese(II) nitrate hexahydrate (0.2 mmol), add a solution of 4-Methoxy-N,N-dimethylaniline (2 mmol) and 2,3-dihydrofuran (10 mmol) in acetonitrile (10 mL).
-
Reaction: Stir the mixture at 50 °C under an oxygen atmosphere (e.g., using an oxygen-filled balloon) for 20 hours.
-
Work-up: Pour the resulting mixture into water (50 mL) and extract with diethyl ether (2 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent. The product can be purified by column chromatography on silica gel using an ethyl acetate-hexane eluent or by Kugelrohr distillation.
Oxidative Coupling Reaction Workflow
Azo Coupling for Dye Synthesis
Azo coupling is a classic reaction in organic chemistry used to synthesize azo dyes. 4-Methoxy-N,N-dimethylaniline, being a highly activated aromatic compound, readily participates as a coupling component with diazonium salts. The following is a representative protocol for the synthesis of an azo dye using a diazotized aniline derivative.
Quantitative Data
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Diazonium Salt Preparation | ||||
| Sulfanilic acid | 173.19 | ~2.8 | 1.0 | 0.49 g |
| Sodium Carbonate | 105.99 | ~1.2 | ~0.4 | 0.13 g |
| Sodium Nitrite | 69.00 | ~2.9 | ~1.0 | 0.2 g |
| Concentrated HCl | 36.46 | - | - | ~0.5 mL |
| Coupling Reaction | ||||
| 4-Methoxy-N,N-dimethylaniline | 151.21 | ~2.6 | ~0.9 | ~0.39 g |
| Glacial Acetic Acid | 60.05 | - | - | A few drops |
Experimental Protocol
-
Preparation of the Diazonium Salt:
-
In a test tube, dissolve sulfanilic acid (2.8 mmol) and sodium carbonate in water with gentle heating to form a clear solution.
-
In a separate test tube, dissolve sodium nitrite (2.9 mmol) in water.
-
Cool the sodium sulfanilate solution and add the sodium nitrite solution.
-
In a third test tube, cool concentrated HCl in an ice bath.
-
Slowly add the mixture of sodium sulfanilate and sodium nitrite to the cold concentrated HCl to form a precipitate of the diazonium salt. Keep this suspension in an ice bath.
-
-
Coupling Reaction:
-
In a small beaker, dissolve 4-Methoxy-N,N-dimethylaniline (~2.6 mmol) in a minimal amount of dilute acetic acid.
-
Cool this solution in an ice bath.
-
Slowly, and with constant stirring, add the cold diazonium salt suspension to the solution of 4-Methoxy-N,N-dimethylaniline.
-
A brightly colored precipitate of the azo dye should form.
-
Continue stirring the mixture in the ice bath for 10-15 minutes to ensure complete reaction.
-
-
Isolation of the Azo Dye:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Allow the product to air dry.
-
Azo Coupling Reaction Workflow
Application Notes and Protocols: 4-(4-methoxyphenyl)-N,N-dimethylaniline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-methoxyphenyl)-N,N-dimethylaniline, a biphenyl derivative, belongs to the class of 4-aryl-N,N-dimethylanilines. These compounds are valuable intermediates in organic synthesis due to their unique electronic properties and versatile reactivity. The presence of the electron-donating dimethylamino and methoxy groups on the biphenyl scaffold makes them attractive building blocks for the synthesis of complex organic molecules, including pharmaceuticals, dyes, and materials for organic electronics.[1][2][3] While specific literature on the applications of this compound is not extensively documented, its structural motifs suggest significant potential in various fields. This document provides an overview of the potential applications and detailed synthetic protocols based on established methodologies for closely related compounds.
The primary synthetic routes to 4-aryl-N,N-dimethylanilines involve modern cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[4][5] These methods offer high efficiency and broad functional group tolerance, making them ideal for the synthesis of complex organic molecules.
I. Potential Applications
While direct applications of this compound are not widely reported, its structural features suggest its utility in the following areas:
-
Organic Electronics: The electron-rich nature of the molecule makes it a candidate for use as a building block for hole-transporting materials in organic light-emitting diodes (OLEDs) and as a component in organic photovoltaics. The biphenyl core provides rigidity, while the dimethylamino and methoxy groups can be fine-tuned to modulate the electronic properties.
-
Dye Synthesis: N,N-dimethylaniline and its derivatives are well-known precursors to triarylmethane dyes.[3][6] this compound could serve as a precursor for novel dyes with specific absorption and emission properties.
-
Pharmaceutical and Agrochemical Synthesis: The substituted biphenyl moiety is a common scaffold in a variety of biologically active compounds. This intermediate could be further functionalized to create libraries of compounds for screening in drug discovery and agrochemical development.[7]
-
Chemical Probes: The inherent fluorescence of some biphenyl derivatives allows for their use as scaffolds for the development of chemical sensors and probes for biological imaging.
II. Synthetic Protocols
The synthesis of this compound can be efficiently achieved via palladium-catalyzed cross-coupling reactions. Two of the most common and effective methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
A. Suzuki-Miyaura Coupling
This reaction involves the coupling of an aryl halide with an aryl boronic acid or its ester. For the synthesis of this compound, two main retrosynthetic disconnections are possible, as illustrated below.
Caption: Retrosynthetic analysis and synthetic pathways for this compound via Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides
The following table summarizes representative yields for the Suzuki-Miyaura coupling to form various 4-arylpyridine and biaryl compounds, which are structurally related to the target molecule.[8][9]
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
| 3,5-(bis-trifluoromethyl)bromobenzene | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 82 |
| 4-bromoanisole | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 74 |
| 4-n-butylchlorobenzene | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 76 |
| 4-chloroanisole | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the synthesis of 4-aryl-N,N-dimethylanilines.
Materials:
-
4-bromo-N,N-dimethylaniline (1.0 mmol, 1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromo-N,N-dimethylaniline, 4-methoxyphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
B. Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[5] This is a powerful method for the synthesis of arylamines.[4][10]
Quantitative Data for Buchwald-Hartwig Amination
The following table presents representative yields for the Buchwald-Hartwig amination of various aryl triflates with dimethylamine.[4][11]
| Aryl Triflate | Catalyst System | Base | Solvent | Yield (%) |
| Phenyl triflate | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 95 |
| 4-Tolyl triflate | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 98 |
| 4-Methoxyphenyl triflate | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 96 |
| 4-Nitrophenyl triflate | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 85 |
Experimental Protocol: Buchwald-Hartwig Amination [12]
This protocol describes a general procedure for the amination of an aryl halide.
Materials:
-
4-bromo-4'-methyoxybiphenyl (1.0 mmol, 1.0 equiv)
-
Dimethylamine solution (e.g., 2 M in THF) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) (0.04 mmol, 4 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1 M solution in THF) (1.5 mmol, 1.5 equiv)
-
Anhydrous toluene (if heating above the boiling point of THF)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In an oven-dried Schlenk tube, add 4-bromo-4'-methoxybiphenyl, Pd₂(dba)₃, and SIPr·HCl.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the dimethylamine solution and LHMDS solution via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
III. Conclusion
This compound is a promising chemical intermediate with potential applications in materials science, dye chemistry, and medicinal chemistry. Its synthesis can be readily achieved using modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The provided protocols offer a robust starting point for researchers and drug development professionals to synthesize and explore the properties and applications of this and related 4-aryl-N,N-dimethylaniline compounds. Further research into the specific properties of this compound is warranted to fully realize its potential as a versatile chemical intermediate.
References
- 1. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 2. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Quantification of 4-methoxy-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methoxy-N,N-dimethylaniline is an aromatic organic compound that finds application in various fields, including as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Accurate and precise quantification of this analyte is crucial for process optimization, quality control, and regulatory compliance. This document provides detailed application notes and protocols for the quantitative analysis of 4-methoxy-N,N-dimethylaniline using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Analytical Methods
A variety of analytical techniques can be employed for the quantification of 4-methoxy-N,N-dimethylaniline. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common and effective methods are chromatographic techniques like HPLC and GC-MS, which offer high resolution and sensitivity. Spectrophotometric methods, while simpler, can also be utilized for rapid quantification in less complex sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is well-suited for the analysis of 4-methoxy-N,N-dimethylaniline.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
4-methoxy-N,N-dimethylaniline reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for 4-methoxy-N,N-dimethylaniline).
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of 4-methoxy-N,N-dimethylaniline reference standard and dissolve it in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing 4-methoxy-N,N-dimethylaniline in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions and determine the peak area of the analyte.
-
Calculate the concentration of 4-methoxy-N,N-dimethylaniline in the sample using the calibration curve.
Figure 1: Experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity. It is suitable for the analysis of volatile and thermally stable compounds like 4-methoxy-N,N-dimethylaniline.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler and data acquisition software.
2. Reagents and Materials:
-
Methanol or Dichloromethane (GC grade).
-
Helium (carrier gas, high purity).
-
4-methoxy-N,N-dimethylaniline reference standard.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 4-methoxy-N,N-dimethylaniline in methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to appropriate concentrations.
-
Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter.
5. Analysis and Quantification:
-
Inject the standards and samples into the GC-MS system.
-
Identify the 4-methoxy-N,N-dimethylaniline peak based on its retention time and mass spectrum.
-
For quantification, use the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) and construct a calibration curve.
Figure 2: Experimental workflow for GC-MS analysis.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region. This method is suitable for samples with a relatively simple matrix where interferences from other components are minimal.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
Methanol or Ethanol (UV grade).
-
4-methoxy-N,N-dimethylaniline reference standard.
3. Method:
-
Determination of λmax: Prepare a dilute solution of 4-methoxy-N,N-dimethylaniline in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax for similar compounds like N,N-dimethylaniline is around 250-300 nm.
-
Standard Preparation: Prepare a stock solution of 4-methoxy-N,N-dimethylaniline (e.g., 100 µg/mL) in the solvent. From this, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample in the same solvent and dilute as necessary to bring the absorbance within the linear range of the instrument (typically 0.1-1.0).
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the equation of the line to calculate the concentration of 4-methoxy-N,N-dimethylaniline in the sample.
Figure 3: Experimental workflow for UV-Vis Spectrophotometry.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of aniline derivatives using the described methods. It is important to note that these values are illustrative and should be determined for 4-methoxy-N,N-dimethylaniline specifically during method validation in your laboratory.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range (µg/mL) | 1 - 100 | 0.1 - 50 | 5 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.1 - 0.5 | 0.01 - 0.1 | 0.5 - 1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 - 1.5 | 0.03 - 0.3 | 1.5 - 3 |
| Recovery (%) | 95 - 105 | 90 - 110 | 98 - 102 |
| Precision (RSD %) | < 2 | < 5 | < 3 |
Disclaimer: The provided protocols and quantitative data are intended as a general guide. Method optimization and validation are essential for accurate and reliable results in your specific application and laboratory setting.
The Role of (4-Methoxyphenyl)dimethylamine in Advancing Polymer Chemistry
(4-Methoxyphenyl)dimethylamine , also known as N,N-dimethyl-p-anisidine, is a tertiary amine that serves as a potent accelerator and promoter in various polymerization reactions. Its utility in polymer chemistry is primarily centered on its ability to facilitate the decomposition of initiators, typically peroxides, at lower temperatures, thereby enabling the curing of resins and the synthesis of polymers under milder conditions. This aromatic amine finds significant application in the production of acrylics, unsaturated polyesters, and vinyl ester resins, and its reactive nature has also led to its use in specialized photocatalytic systems.
The efficacy of (4-methoxyphenyl)dimethylamine as a polymerization accelerator is attributed to the electron-donating nature of both the methoxy and dimethylamino groups on the benzene ring. These substituents increase the electron density on the aromatic ring and the nitrogen atom, facilitating the single electron transfer process required to interact with and decompose peroxide initiators into reactive radicals. This accelerated radical formation initiates the polymerization chain reaction more efficiently than heat alone.
Applications in Polymer Synthesis and Curing
The primary applications of (4-Methoxyphenyl)dimethylamine in polymer chemistry are summarized below:
| Application Area | Role of (4-Methoxyphenyl)dimethylamine | Polymer System(s) | Key Advantages |
| Acrylic Polymerization | Accelerator (in combination with an initiator) | Methyl methacrylate and other acrylic monomers | Enables polymerization at ambient or moderately elevated temperatures, reducing the need for high-energy processes.[1] |
| Unsaturated Polyester and Vinyl Ester Resin Curing | Promoter/Accelerator | Styrene cross-linked unsaturated polyesters, vinyl esters | Accelerates the curing process, leading to faster production cycles and improved final properties of the thermoset material.[2][3] |
| Photocatalysis and Specialty Polymer Synthesis | Catalytic additive | Indole and pyrrole alkylation | In certain photocatalytic systems, it can act as a co-catalyst to facilitate electron transfer processes for C-H activation and functionalization.[4][5] |
Experimental Protocols
The following are representative protocols for the use of (4-Methoxyphenyl)dimethylamine as a polymerization accelerator. Researchers should adapt these protocols based on their specific monomer, initiator, and desired polymer properties.
Protocol 1: Accelerated Polymerization of Methyl Methacrylate (MMA)
This protocol describes the bulk polymerization of methyl methacrylate using a benzoyl peroxide (BPO) initiator and (4-Methoxyphenyl)dimethylamine as an accelerator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzoyl peroxide (BPO)
-
(4-Methoxyphenyl)dimethylamine (N,N-dimethyl-p-anisidine)
-
Reaction vessel (e.g., glass vial or flask) with a magnetic stirrer
-
Nitrogen or argon source for inert atmosphere
Procedure:
-
Monomer Preparation: Remove the inhibitor from the methyl methacrylate monomer by passing it through a column of activated alumina or by washing with an aqueous sodium hydroxide solution followed by drying.
-
Initiator and Accelerator Preparation: Prepare separate solutions of benzoyl peroxide and (4-Methoxyphenyl)dimethylamine in a small amount of the purified MMA monomer. The concentrations will depend on the desired polymerization rate and molecular weight. A typical starting point is a molar ratio of BPO to amine of 1:0.5 to 1:1.
-
Reaction Setup: To the main reaction vessel containing the bulk of the purified MMA monomer, add the benzoyl peroxide solution and stir until it is completely dissolved.
-
Inerting: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: While maintaining the inert atmosphere and stirring, inject the (4-Methoxyphenyl)dimethylamine solution into the reaction mixture.
-
Polymerization: The polymerization will proceed at or near room temperature. The reaction vessel may warm up due to the exothermic nature of the polymerization. The time to gelation and complete cure will depend on the initiator and accelerator concentrations.
-
Characterization: Once the polymer has solidified, it can be removed from the vessel and characterized for its molecular weight, polydispersity, and thermal properties.
Protocol 2: Curing of an Unsaturated Polyester Resin
This protocol outlines the use of (4-Methoxyphenyl)dimethylamine as a promoter for the curing of a standard unsaturated polyester resin in styrene, initiated by methyl ethyl ketone peroxide (MEKP).
Materials:
-
Unsaturated polyester resin dissolved in styrene
-
Methyl ethyl ketone peroxide (MEKP) initiator
-
(4-Methoxyphenyl)dimethylamine (N,N-dimethyl-p-anisidine) promoter
-
Mixing container and stirrer
Procedure:
-
Resin Preparation: To the unsaturated polyester resin, add the (4-Methoxyphenyl)dimethylamine promoter and mix thoroughly. The amount of promoter is typically in the range of 0.1% to 0.5% by weight of the resin.
-
Initiation: Just prior to use, add the MEKP initiator to the resin-promoter mixture and stir vigorously for a short period to ensure homogeneity. The amount of initiator is typically 1% to 2% by weight of the resin.
-
Application and Curing: The catalyzed resin can then be used for its intended application (e.g., casting, lamination). The gel time and cure time will be significantly reduced due to the presence of the promoter. The curing process will generate heat (exotherm).
-
Post-Curing: For optimal properties, a post-cure at a moderately elevated temperature may be beneficial after the initial room-temperature cure.
Reaction Mechanisms and Workflows
The role of (4-Methoxyphenyl)dimethylamine as a polymerization accelerator can be visualized through the following diagrams.
Caption: Redox reaction between benzoyl peroxide and (4-Methoxyphenyl)dimethylamine leading to radical formation.
The generated radicals then initiate the polymerization of monomers.
Caption: General experimental workflow for accelerated bulk polymerization.
Safety and Handling
(4-Methoxyphenyl)dimethylamine is a chemical that should be handled with appropriate safety precautions. It may be irritating to the skin and eyes.[6] It is essential to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. As with all polymerization reactions, particularly those involving peroxides, care should be taken to control the reaction temperature to avoid uncontrolled, rapid exothermic reactions. The radical cations formed from aromatic amines can be intermediates in various chemical transformations, and their reactivity should be considered in the context of the specific reaction system.[7][8]
References
- 1. US2833753A - Polymerization catalyst for acrylic monomers - Google Patents [patents.google.com]
- 2. Buy N,N-Dimethyl-4-((methylamino)methyl)aniline | 83671-43-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. ir.niist.res.in:8080 [ir.niist.res.in:8080]
- 8. N-(4-methoxyphenyl)-3-phenylpropanamide | 97754-31-9 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-methoxyphenyl)-N,N-dimethylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 4-(4-methoxyphenyl)-N,N-dimethylaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination.
Low or No Product Yield
Issue: The reaction has resulted in a low yield or no desired product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a catalyst precursor that is known to be active. For Suzuki reactions, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common choices. For Buchwald-Hartwig aminations, catalysts with bulky electron-rich phosphine ligands like XPhos or RuPhos are often effective. |
| Inappropriate Ligand | The choice of ligand is critical. For electron-rich substrates like N,N-dimethylaniline derivatives, bulky and electron-donating ligands are generally preferred to promote oxidative addition and reductive elimination steps. |
| Incorrect Base | The strength and solubility of the base are crucial. For Suzuki coupling, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically used. Ensure the base is finely powdered and anhydrous for optimal results. |
| Solvent Issues | The solvent must be anhydrous and deoxygenated, as both oxygen and water can deactivate the catalyst. Common solvents include toluene, dioxane, and THF. For Suzuki reactions, the addition of a small amount of water can sometimes be beneficial. |
| Low Reaction Temperature | While some modern catalyst systems work at lower temperatures, many cross-coupling reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. |
| Poor Quality Reagents | Ensure starting materials, especially the boronic acid/ester (for Suzuki) or the amine (for Buchwald-Hartwig), are pure. Impurities can poison the catalyst. |
Formation of Side Products
Issue: Significant formation of undesired side products is observed.
| Side Product | Possible Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki) | This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen. | Thoroughly degas the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction. |
| Protodeboronation (Suzuki) | The boronic acid is replaced by a hydrogen atom. This can be caused by excess base or water. | Use the minimum effective amount of base. Ensure the reaction is not overly wet, unless using a specific aqueous protocol. |
| Dehalogenation of Aryl Halide | The halogen on the aryl halide is replaced by a hydrogen atom. | This can be promoted by certain ligands and bases. Screening different ligands or using a milder base might be necessary. |
| Formation of Aniline (from N,N-dimethylaniline starting material) | If using a strong base, demethylation of the N,N-dimethylaniline moiety can occur. | Consider using a milder base if this side reaction is significant. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: Suzuki-Miyaura or Buchwald-Hartwig?
A1: Both routes are viable. The choice often depends on the availability and cost of the starting materials.
-
Suzuki-Miyaura Coupling: This would involve coupling 4-bromo-N,N-dimethylaniline with 4-methoxyphenylboronic acid. This is often a reliable method with good functional group tolerance.
-
Buchwald-Hartwig Amination: This would involve coupling 4-bromoanisole with N,N-dimethyl-p-phenylenediamine. This can be a very efficient method for C-N bond formation.
Q2: My reaction mixture turned black. Is this normal?
A2: Yes, it is common for palladium-catalyzed cross-coupling reactions to turn dark brown or black. This is often indicative of the formation of palladium nanoparticles (Pd black), which can still be catalytically active. However, if the reaction fails to proceed, it could indicate catalyst decomposition.
Q3: How do I effectively remove the palladium catalyst from my final product?
A3: Purification can be challenging. Common methods include:
-
Column Chromatography: This is the most common laboratory-scale method.
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can help adsorb residual palladium.
-
Metal Scavengers: Commercially available solid-supported scavengers with thiol or other functional groups can be used to selectively bind and remove palladium.
-
Filtration through Celite®: Passing the reaction mixture through a pad of Celite® can help remove some of the precipitated palladium catalyst.
Q4: Can I use an aryl chloride instead of an aryl bromide as a starting material?
A4: Aryl chlorides are generally less reactive than aryl bromides in both Suzuki and Buchwald-Hartwig reactions. While possible, they often require more specialized and highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos) and may require higher reaction temperatures and longer reaction times.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound based on literature for similar compounds.
Table 1: Suzuki-Miyaura Coupling Conditions and Yields
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 80-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 24 | 70-85 |
Table 2: Buchwald-Hartwig Amination Conditions and Yields
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8 | 90-98 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 110 | 16 | 88-96 |
| Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2) | Toluene | 100 | 24 | 75-85 |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound using a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromo-N,N-dimethylaniline
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-N,N-dimethylaniline (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of this compound via a Buchwald-Hartwig amination reaction.
Materials:
-
4-Bromoanisole
-
N,N-Dimethyl-p-phenylenediamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (1.5 equiv).
-
Add degassed toluene to the flask.
-
Add 4-bromoanisole (1.0 equiv) and N,N-dimethyl-p-phenylenediamine (1.1 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis.
Technical Support Center: Synthesis of 4-methoxy-N,N-dimethylaniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-methoxy-N,N-dimethylaniline, a key intermediate in the development of various pharmaceuticals and research chemicals. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 4-methoxy-N,N-dimethylaniline?
A1: The most prevalent and efficient method for the synthesis of 4-methoxy-N,N-dimethylaniline is the Eschweiler-Clarke reaction. This reaction involves the reductive N-methylation of the primary amine, p-anisidine, using excess formic acid and formaldehyde.[1][2][3] The Eschweiler-Clarke reaction is favored because it typically proceeds to the tertiary amine without the formation of quaternary ammonium salts.[1][2]
Q2: What are the primary side products I should expect in the synthesis of 4-methoxy-N,N-dimethylaniline via the Eschweiler-Clarke reaction?
A2: The main impurities in the reaction mixture are typically unreacted starting material, p-anisidine, and the mono-methylated intermediate, N-methyl-p-anisidine.[4] The formation of quaternary ammonium salts is generally not observed with this method.[1][2] In some cases, particularly with aniline substrates, high molecular weight condensation products or resins can form.[4]
Q3: How can I minimize the formation of the N-methyl-p-anisidine intermediate?
A3: To drive the reaction to completion and minimize the amount of the mono-methylated intermediate, it is crucial to use an excess of both formaldehyde and formic acid. Ensuring a sufficiently long reaction time and maintaining the appropriate reaction temperature will also favor the formation of the desired di-methylated product.
Q4: Can I use other methylating agents besides formaldehyde and formic acid?
A4: Yes, other methylating agents such as dimethyl sulfate or methyl iodide can be used. However, these reagents are often more hazardous and can lead to the formation of the undesirable quaternary ammonium salt as a side product. The Eschweiler-Clarke reaction is generally a safer and more selective method for obtaining the tertiary amine.[3]
Q5: What is the best way to purify the final product?
A5: Purification can be achieved through a combination of techniques. An initial workup with a base (like sodium hydroxide) is necessary to neutralize the excess formic acid. This is typically followed by extraction of the product into an organic solvent. To remove unreacted primary and secondary amines, the crude product can be treated with acetic anhydride, which selectively acetylates these impurities, making them easier to separate. The final purification is usually accomplished by distillation under reduced pressure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 4-methoxy-N,N-dimethylaniline | - Insufficient reaction time or temperature.- Inadequate excess of formaldehyde and/or formic acid.- Inefficient workup and extraction. | - Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or GC-MS.- Ensure at least a two-fold molar excess of both formaldehyde and formic acid relative to the p-anisidine.- During workup, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane). |
| High Percentage of N-methyl-p-anisidine in the Product | The reaction has not gone to completion. | - Increase the reaction time and/or temperature.- Increase the molar excess of formaldehyde and formic acid. |
| Presence of Unreacted p-anisidine in the Product | - Incomplete reaction.- Inefficient purification. | - See solutions for "Low Yield".- During purification, treat the crude product with acetic anhydride to convert the remaining p-anisidine to its acetylated derivative, which can be more easily removed. |
| Formation of a Tarry or Resinous Material | This can occur with aniline substrates in the Eschweiler-Clarke reaction, potentially due to side reactions at elevated temperatures.[4] | - Ensure the reaction temperature is carefully controlled and not excessively high.- Consider a modified procedure with a different solvent or a lower reaction temperature over a longer period. |
| Product is Contaminated with a Quaternary Ammonium Salt | This is unlikely with the Eschweiler-Clarke reaction but may occur if other methylating agents like methyl iodide or dimethyl sulfate are used.[3] | - If using alternative methylating agents, carefully control the stoichiometry to avoid over-methylation.- Purify the product by recrystallization, as the quaternary salt will have significantly different solubility properties. |
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 4-methoxy-N,N-dimethylaniline via the Eschweiler-Clarke reaction. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Typical Yield | 85-95% | Based on p-anisidine as the limiting reagent. |
| Purity (before purification) | 80-90% | The crude product typically contains unreacted starting material and the mono-methylated intermediate. |
| Major Impurities | N-methyl-p-anisidine (5-15%)p-anisidine (1-5%) | Percentages can vary based on reaction completeness. |
| Purity (after purification) | >98% | After treatment with acetic anhydride and distillation.[5][6] |
Experimental Protocols
Key Experiment: Synthesis of 4-methoxy-N,N-dimethylaniline via Eschweiler-Clarke Reaction
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Materials:
-
p-Anisidine
-
Formic acid (98-100%)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether or Dichloromethane (for extraction)
-
Acetic anhydride (for purification)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (1.0 eq), formic acid (2.5 eq), and formaldehyde solution (2.2 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding a concentrated solution of sodium hydroxide until the pH of the solution is greater than 10. This should be done in an ice bath to control the exothermic reaction.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol:
-
To the crude 4-methoxy-N,N-dimethylaniline, add acetic anhydride (1.1 eq relative to the estimated amount of primary and secondary amine impurities).
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the mixture and wash with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Purify the product by vacuum distillation to obtain 4-methoxy-N,N-dimethylaniline as a colorless to pale yellow oil.
Visualizations
Caption: Reaction pathway for the synthesis of 4-methoxy-N,N-dimethylaniline.
Caption: Formation of major side products in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 4-Methoxy-N,N-dimethylaniline | 701-56-4 [sigmaaldrich.com]
Technical Support Center: Purification of Crude (4-Methoxyphenyl)dimethylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude (4-Methoxyphenyl)dimethylamine. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to assist in achieving high-purity compounds for research and development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude (4-Methoxyphenyl)dimethylamine?
A1: Common impurities can include unreacted starting materials (such as 4-methoxyaniline and methylating agents), by-products from side reactions (like N-formylated compounds if using methods like the Leuckart reaction), and products of over-methylation or decomposition.[1][2] The crude product is often an oil that may be brown or yellow due to these impurities.[3][4]
Q2: What is the best method to purify crude (4-Methoxyphenyl)dimethylamine?
A2: The optimal purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Column Chromatography: Highly effective for removing a wide range of impurities, especially those with different polarities.[3][4]
-
Distillation: Suitable for large-scale purification and for separating compounds with different boiling points.
-
Recrystallization: Can be used if the compound is a solid at room temperature or can be converted into a solid salt derivative.[5]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to check the purity of fractions.[3] For quantitative analysis and to detect trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield After Purification | Product loss during extraction or chromatography. | Optimize solvent volumes for extraction. During chromatography, ensure proper packing of the column and a suitable elution gradient to prevent band broadening. |
| Product Discoloration (Yellow/Brown Oil) | Presence of colored impurities or degradation products. | Treat the crude product with activated charcoal before further purification.[7] Ensure purification is carried out promptly after synthesis to minimize degradation. |
| Co-eluting Impurities in Column Chromatography | Impurities have similar polarity to the product. | Adjust the solvent system for chromatography. Try a different stationary phase (e.g., alumina instead of silica gel). Consider a different purification technique like distillation. |
| Incomplete Separation During Distillation | Boiling points of the product and impurities are too close. | Use fractional distillation with a longer column or a column with a higher number of theoretical plates. |
| Oily Product After Recrystallization | The chosen solvent is not ideal; the product is "oiling out". | Try a different solvent or a solvent mixture. Ensure the product is fully dissolved at an elevated temperature and cools down slowly. |
Experimental Protocols
Column Chromatography
This protocol is a general guideline for purifying (4-Methoxyphenyl)dimethylamine using silica gel chromatography.
Materials:
-
Crude (4-Methoxyphenyl)dimethylamine
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, creating a packed bed. Add a layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and load it onto the column.[3]
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:EtOAc).[3]
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 85:15 Hexanes:EtOAc) to elute the product.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Distillation
Procedure:
-
Set up a distillation apparatus, preferably for vacuum distillation to avoid high temperatures that could cause decomposition.
-
Place the crude oil in the distillation flask.
-
Slowly heat the flask while applying a vacuum.
-
Collect the fraction that distills at the expected boiling point of (4-Methoxyphenyl)dimethylamine.
Recrystallization (as a salt)
Procedure:
-
Dissolve the crude amine in a suitable solvent (e.g., diethyl ether).
-
Add an acid (e.g., HCl in ether) dropwise to form the hydrochloride salt, which may precipitate.
-
Filter the solid salt.
-
Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol/water mixture).[5]
-
Allow the solution to cool slowly to form crystals.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
The free base can be regenerated by treatment with a base.
Quantitative Data Summary
The following table presents typical data that might be obtained from different purification methods. Actual results will vary depending on the initial purity of the crude product.
| Purification Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Column Chromatography | 60-85 | >98 | High purity, versatile | Can be time-consuming and require large solvent volumes |
| Distillation | 70-90 | 95-98 | Good for large scale, fast | Requires compounds to be thermally stable, less effective for close-boiling impurities |
| Recrystallization (as salt) | 50-70 | >99 | Can yield very high purity | Requires an additional step to convert to and from the salt, lower yield |
Purification and Troubleshooting Workflow
The following diagram illustrates a logical workflow for the purification and troubleshooting of crude (4-Methoxyphenyl)dimethylamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pure.uva.nl [pure.uva.nl]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. WO2009086464A1 - Process for preparing n-methyl-3, 4 dimethoxyphenylethylamine - Google Patents [patents.google.com]
Stability issues of 4-(4-methoxyphenyl)-N,N-dimethylaniline in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 4-(4-methoxyphenyl)-N,N-dimethylaniline in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound solutions.
Issue: Solution Discoloration (Turns Yellow or Brown)
-
Potential Cause 1: Oxidation. Aromatic amines, including substituted anilines, are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.[1] Commercial samples of the related compound N,N-dimethylaniline are often yellow due to oxidation.[1][2]
-
Recommended Action:
-
Prepare solutions fresh whenever possible.
-
Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) prior to use.
-
Store solutions under an inert atmosphere.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3][4]
-
Consider the addition of an antioxidant, if compatible with the experimental setup.
-
-
Potential Cause 2: pH Effects. The stability of aniline derivatives can be pH-dependent. Extreme pH values may promote degradation. For a similar compound, 4-(N,N-dimethylamino)phenol (4-DMAP), maximum stability was observed in the pH range of 2.0 to 3.0.[5]
-
Recommended Action:
-
Buffer the solution to a pH where the compound is most stable, if compatible with your experimental conditions.
-
Evaluate the stability of the compound at different pH values to determine the optimal range for your application.
-
Issue: Precipitation or Cloudiness in Solution
-
Potential Cause 1: Poor Solubility. this compound, being a substituted aromatic compound, may have limited solubility in aqueous solutions.
-
Recommended Action:
-
Consult solubility data for the specific solvent system being used.
-
Consider using a co-solvent to increase solubility. For a related compound, the incorporation of nonaqueous propylene glycol or polyethylene glycol 400 increased stability and may also improve solubility.[5]
-
Gentle heating or sonication may aid in dissolution, but be cautious as this can also accelerate degradation.
-
-
Potential Cause 2: Degradation Product Formation. The precipitate could be a degradation product that is less soluble than the parent compound.
-
Recommended Action:
-
Analyze the precipitate to identify its chemical structure.
-
Review the storage conditions and handling procedures to minimize degradation (see "Solution Discoloration" section).
-
-
Potential Cause 3: Temperature Effects. Solubility can be highly dependent on temperature. A solution prepared at a higher temperature may show precipitation upon cooling to room temperature.
-
Recommended Action:
-
Store the solution at a constant temperature.
-
If the solution must be stored at a lower temperature, ensure the concentration is below the saturation point at that temperature.
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting stability issues with this compound solutions.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound and its solutions?
| Condition | Solid Form | In Solution |
| Temperature | Cool, well-ventilated area.[3][6][7] | As recommended for the specific solvent and experiment, often cool temperatures (2-8 °C) can slow degradation. |
| Atmosphere | Tightly closed container.[3][6][7] | Under an inert atmosphere (e.g., nitrogen or argon). |
| Light | Protected from direct sunlight.[3][4] | In amber vials or light-protected containers.[4] |
2. Which solvents are suitable for dissolving this compound?
N,N-dimethylaniline is soluble in many organic solvents such as alcohol, ether, acetone, benzene, and chloroform, but is insoluble in water.[1][8] It is expected that this compound will have similar solubility characteristics. For aqueous applications, the use of co-solvents may be necessary.
3. What are the potential degradation pathways for this compound?
The primary degradation pathway for aromatic amines is oxidation. The nitrogen lone pair increases the electron density of the aromatic ring, making it susceptible to electrophilic attack and oxidation.[9] Exposure to air and light can lead to the formation of various colored oxidation products.
Potential Degradation Pathway
The following diagram illustrates a generalized oxidative degradation pathway for a substituted N,N-dimethylaniline.
Caption: Potential oxidative degradation pathways.
4. Are there any known chemical incompatibilities for this compound?
Based on information for N,N-dimethylaniline, this class of compounds should be kept away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8] Contact with these substances can lead to vigorous or explosive reactions.
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Fire or explosion hazard.[8] |
| Strong Acids | Violent reaction, splattering.[8] |
| Acid Chlorides, Acid Anhydrides | Vigorous reaction.[8] |
5. How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This technique can be used to separate the parent compound from its degradation products and quantify its concentration over time. A study on a similar compound, 4-DMAP, utilized a reversed-phase HPLC method for stability testing.[5]
Experimental Protocol: Stability Assessment by HPLC
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Preparation of Test Solutions: Prepare solutions of the compound in the desired experimental solvent systems (e.g., different buffers, co-solvents).
-
Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration of the compound.
-
Storage: Store the test solutions under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each test solution and analyze by HPLC.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. This will allow for the determination of the degradation rate. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
References
- 1. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 3. lobachemie.com [lobachemie.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Aniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Reactions of 4-Methoxy-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during chemical reactions involving 4-methoxy-N,N-dimethylaniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Reaction Yield
Q: I am consistently getting a low yield in my reaction with 4-methoxy-N,N-dimethylaniline. What are the common causes and how can I improve it?
A: Low yields in reactions involving 4-methoxy-N,N-dimethylaniline can stem from several factors, primarily related to the reactivity of the starting material and the stability of the products. Here’s a breakdown of potential issues and solutions:
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Incomplete Reaction: The electron-donating nature of the methoxy and dimethylamino groups strongly activates the aromatic ring, but reactions may still be incomplete due to suboptimal conditions.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.
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Increase Reaction Time or Temperature: If the reaction is sluggish, cautiously increasing the reaction time or temperature may drive it to completion. Be mindful of potential side reactions at higher temperatures.
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Optimize Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. For equilibrium reactions, using an excess of one reactant can help to shift the equilibrium towards the product.
-
-
-
Side Reactions: The high reactivity of 4-methoxy-N,N-dimethylaniline can lead to the formation of unwanted byproducts, consuming the starting material and reducing the yield of the desired product.
-
Troubleshooting:
-
Control Reaction Temperature: Many side reactions are accelerated at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve selectivity.
-
Choice of Solvent and Catalyst: The solvent and catalyst can have a significant impact on the reaction pathway. For instance, in Suzuki coupling reactions, the choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions like homo-coupling.[1]
-
-
-
Product Decomposition: The product itself might be unstable under the reaction or work-up conditions. The dimethylamino group can be susceptible to oxidation.
-
Troubleshooting:
-
Inert Atmosphere: For sensitive reactions, especially coupling reactions, ensure a properly degassed reaction mixture and maintain an inert atmosphere (e.g., using argon or nitrogen) to prevent oxidation.
-
Mild Work-up Conditions: Avoid harsh acidic or basic conditions during the work-up if your product is sensitive to pH changes.
-
-
2. Side Reactions and Impurities
Q: My reaction is producing a lot of colored impurities, especially during oxidation reactions. What are these impurities and how can I avoid them?
A: The formation of colored impurities is a common issue, particularly in oxidation reactions of anilines. These impurities are often highly conjugated, colored polymeric species or quinone-like compounds resulting from over-oxidation.
-
Common Byproducts:
-
Oxidation Reactions: Can produce colored gums or tars. Hydrolysis of the oxidation product of a similar compound, 4-methoxy-2:6-dimethylaniline, yielded 2:6-dimethyl-p-benzoquinone, indicating that quinone-type structures can be formed.[2]
-
Vilsmeier-Haack Reaction: Can lead to the formation of unexpected products. For instance, the reaction of N,N-dimethylaniline with 2-formamidopyridine in POCl3 can yield tris(4-dimethylaminophenyl)methane.
-
General Decomposition: Exposure to air and light can cause 4-methoxy-N,N-dimethylaniline and its derivatives to darken over time due to the formation of oxidized impurities.[3]
-
-
Troubleshooting Side Reactions:
-
Control Oxidant Stoichiometry: Use the exact stoichiometric amount of the oxidizing agent. An excess can lead to over-oxidation and the formation of colored byproducts.
-
Temperature Control: Perform the oxidation at low temperatures to minimize side reactions.
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Protecting Groups: If the dimethylamino group is interfering with the desired reaction, consider protecting it temporarily.
-
3. Purification Difficulties
Q: I am having trouble purifying my product. The impurities are very close to my product on the TLC plate. What are some effective purification strategies?
A: Purifying derivatives of 4-methoxy-N,N-dimethylaniline can be challenging due to the similar polarity of the desired product and certain byproducts.
-
Purification Techniques:
-
Column Chromatography: This is the most common method.
-
Solvent System Optimization: Experiment with different solvent systems to achieve better separation on the TLC plate before running the column. A combination of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased, can be more effective than an isocratic (constant solvent composition) elution for separating closely running spots.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
-
Acid-Base Extraction: This can be used to remove basic or acidic impurities. For example, unreacted 4-methoxy-N,N-dimethylaniline can be removed by washing the organic layer with a dilute acid solution.
-
Decolorization: To remove colored impurities, you can treat a solution of your crude product with activated carbon. The colored impurities adsorb onto the surface of the carbon, which can then be removed by filtration. Reversed-phase flash chromatography can also be an effective method for removing colored contaminants.[4]
-
4. Vilsmeier-Haack Reaction Issues
Q: The Vilsmeier-Haack reaction is highly exothermic and I am concerned about safety. Are there ways to mitigate the risks and improve the reaction outcome?
A: The Vilsmeier-Haack reaction is indeed known for its thermal hazards, as the Vilsmeier reagent itself can be thermally unstable.[5][6]
-
Safety and Optimization:
-
Temperature Control: Strict temperature control is crucial. The reaction should be carried out in a flask equipped with a thermometer and an efficient cooling bath (e.g., an ice-salt bath or a cryocooler) to dissipate the heat generated.
-
Slow Addition of Reagents: The phosphorus oxychloride (POCl₃) should be added slowly and dropwise to the dimethylformamide (DMF) at a low temperature (typically 0-5 °C) to control the initial exothermic formation of the Vilsmeier reagent.[7]
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Flow Chemistry: For larger scale reactions, using a continuous flow reactor can significantly improve safety and control. In a flow system, small amounts of reagents are mixed and reacted continuously, which allows for much better heat dissipation and control over reaction parameters.
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Monitoring: Monitor the reaction closely for any sudden temperature increases.
-
Quantitative Data
Table 1: Illustrative Yields for the Vilsmeier-Haack Reaction of 4-methoxy-N,N-dimethylaniline under Different Conditions.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Dichloromethane | 0 to rt | 4 | 85 | Fictional Data |
| 2 | 1,2-Dichloroethane | 60 | 2 | 92 | Fictional Data |
| 3 | Neat (no solvent) | 50 | 3 | 78 | Fictional Data |
Note: This data is illustrative to demonstrate the effect of reaction conditions and is not from a specific cited source for this exact reaction.
Table 2: Impact of Catalyst on the Yield of a Suzuki Coupling Reaction.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 65 | Fictional Data |
| 2 | Pd(PPh₃)₄ | None | K₂CO₃ | Toluene/H₂O | 88 | Fictional Data |
| 3 | PdCl₂(dppf) | None | K₃PO₄ | Dioxane/H₂O | 95 | Fictional Data |
Note: This data is illustrative for a generic Suzuki coupling and highlights the importance of catalyst and ligand selection. Actual yields will vary depending on the specific substrates.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 4-methoxy-N,N-dimethylaniline
This protocol describes the synthesis of 4-methoxy-2-(dimethylaminomethyl)benzaldehyde.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place dry N,N-dimethylformamide (DMF, 3 equivalents).
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Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
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Addition of Substrate: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, add a solution of 4-methoxy-N,N-dimethylaniline (1 equivalent) in dry dichloromethane (DCM) dropwise to the reaction mixture.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-methoxy-2-(dimethylaminomethyl)benzaldehyde.
Protocol 2: Purification of a Colored Product from an Oxidation Reaction
This protocol provides a general method for removing colored impurities.
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Dissolution: Dissolve the crude, colored product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorbent Treatment: Add a small amount of activated carbon (approximately 10% by weight of the crude product) to the solution.
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Stirring/Heating: Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve the efficiency of decolorization, but be cautious of product decomposition.
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Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad with a small amount of the fresh solvent.
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Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the decolorized product.
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Further Purification: If necessary, the decolorized product can be further purified by recrystallization or column chromatography.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. scispace.com [scispace.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]
Technical Support Center: (4-Methoxyphenyl)dimethylamine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of (4-Methoxyphenyl)dimethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude (4-Methoxyphenyl)dimethylamine?
A1: Common impurities can include unreacted starting materials such as p-anisidine, and undermethylated byproducts like N-methyl-p-methoxyaniline. Additionally, oxidation of the aniline functional group can lead to the formation of colored impurities, causing the product to appear yellow or brown.
Q2: My purified (4-Methoxyphenyl)dimethylamine is a yellow to brown oil. How can I obtain a colorless product?
A2: Freshly purified aniline derivatives are often colorless but can darken upon exposure to air due to the formation of oxidized impurities. To obtain a colorless product, it is recommended to perform a final purification step, such as vacuum distillation or recrystallization, and to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q3: What is the most effective method for purifying (4-Methoxyphenyl)dimethylamine on a large scale?
A3: For large-scale purification, vacuum distillation is often the most practical and efficient method. It is effective at removing less volatile impurities and can yield a high-purity product.
Q4: How can I monitor the purity of my (4-Methoxyphenyl)dimethylamine during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from its impurities on a silica gel plate. High-performance liquid chromatography (HPLC) can be used for more quantitative purity analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of (4-Methoxyphenyl)dimethylamine.
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. |
| The product is too soluble in the chosen solvent. | Add a co-solvent in which the product is less soluble (an anti-solvent) dropwise until turbidity persists, then heat to redissolve and cool again. | |
| Oily precipitate forms instead of crystals. | The melting point of the product is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The product is impure, leading to freezing point depression. | Attempt another purification method like column chromatography before recrystallization. | |
| Low recovery of purified product. | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has cooled to room temperature or below and that no more crystals are forming before filtration. | |
| The product is significantly soluble in the cold solvent. | Cool the solution in an ice bath to minimize solubility and wash the collected crystals with a minimal amount of ice-cold solvent. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Heating too rapidly. | Heat the distillation flask slowly and evenly. | |
| Product does not distill at the expected temperature. | The vacuum is not low enough. | Check the vacuum pump and all connections for leaks. Ensure the vacuum gauge is reading correctly. |
| The thermometer is not placed correctly. | The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head. | |
| Product solidifies in the condenser. | The condenser water is too cold. | Use room temperature water or drain the water from the condenser. Gentle heating of the condenser with a heat gun may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities. | Incorrect mobile phase polarity. | Optimize the eluent system using TLC. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| The column was overloaded. | Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Product is eluting too slowly or not at all. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. |
| The product is strongly adsorbed to the silica gel. | Consider using a more polar solvent system or adding a small amount of a modifier like triethylamine to the eluent to reduce tailing and improve elution of basic compounds. | |
| Cracked or channeled column bed. | The column ran dry. | Always keep the top of the silica gel covered with the mobile phase. |
| The packing was not allowed to settle properly. | Allow the silica gel slurry to settle completely before loading the sample. |
Experimental Protocols
Purity Analysis by Thin-Layer Chromatography (TLC)
Methodology:
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Prepare a TLC plate (silica gel 60 F254).
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Dissolve a small amount of the crude and purified (4-Methoxyphenyl)dimethylamine in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solutions onto the baseline of the TLC plate.
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Develop the plate in a sealed chamber containing a mobile phase of hexane and ethyl acetate (e.g., in a 4:1 or 2:1 ratio).
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Visualize the separated spots under UV light (254 nm).
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Calculate the retention factor (Rf) for each spot to monitor the progress of purification.
Purification by Vacuum Distillation
Methodology:
-
Place the crude (4-Methoxyphenyl)dimethylamine in a round-bottom flask with a magnetic stir bar.
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Assemble a vacuum distillation apparatus.
-
Apply a vacuum, aiming for a pressure of 3-10 mmHg.
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Gradually heat the flask in a heating mantle while stirring.
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Collect the fraction that distills at the expected boiling point of (4-Methoxyphenyl)dimethylamine under the applied vacuum. A purity of >95% should be achieved before collecting the main fraction.
Purification by Recrystallization
Methodology:
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Dissolve the crude (4-Methoxyphenyl)dimethylamine in a minimum amount of a hot polar solvent such as ethanol or methanol.
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If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
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Hot-filter the solution to remove any insoluble impurities and activated charcoal.
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Allow the filtrate to cool slowly to room temperature to form crystals.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
Purification by Column Chromatography
Methodology:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pack a chromatography column with the slurry.
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Dissolve the crude (4-Methoxyphenyl)dimethylamine in a minimal amount of the mobile phase or a slightly more polar solvent.
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Load the sample onto the top of the column.
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Elute the column with a mobile phase of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate or methylene chloride.
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Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple setup, good for removing small amounts of impurities. | Potential for significant product loss in the mother liquor. |
| Vacuum Distillation | >99% | Efficient for large quantities, effective for removing non-volatile impurities. | Requires specialized glassware and a good vacuum source. |
| Column Chromatography | >99% | Excellent for separating closely related compounds. | Can be time-consuming and requires larger volumes of solvent. |
Visualizations
Caption: General workflow for the purification and analysis of (4-Methoxyphenyl)dimethylamine.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: 3,3'-Diindolylmethane (DIM) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,3'-Diindolylmethane (DIM), CAS Number: 1968-05-4.
Frequently Asked Questions (FAQs)
Q1: What is 3,3'-Diindolylmethane (DIM)?
A1: 3,3'-Diindolylmethane (DIM) is a bioactive compound derived from the digestion of indole-3-carbinol (I3C), which is found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2][3] It is investigated for its potential chemopreventive and therapeutic effects in various cancers.[4][5][6][7]
Q2: What are the primary cellular effects of DIM?
A2: DIM exhibits a range of biological activities, including the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer development.[1][4][6] It can also act as an androgen receptor antagonist and influence estrogen metabolism.[8][9]
Q3: What is the stability of DIM?
A3: DIM is a crystalline solid and is generally stable. For long-term storage, it is recommended to store it at -20°C.[1] Aqueous solutions of DIM are not recommended for storage for more than one day.[10]
Troubleshooting Guide
Issue 1: Poor Solubility of DIM
Question: I am having difficulty dissolving DIM for my in vitro experiments. What is the recommended procedure?
Answer: DIM is known for its poor solubility in aqueous solutions.[5][10] To achieve the desired concentration for cell culture experiments, a stock solution should first be prepared in an organic solvent.
Recommended Solvents and Concentrations:
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL[8] |
| Dimethylformamide (DMF) | ~30 mg/mL[10] |
| Ethanol | ~15 mg/mL[10] |
Protocol for Preparing a Working Solution:
-
Prepare a high-concentration stock solution of DIM in 100% DMSO.
-
To make the final working solution, dilute the DMSO stock into your aqueous buffer or cell culture medium.
-
It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
For a 1:4 solution of DMSO:PBS (pH 7.2), the solubility of DIM is approximately 0.2 mg/ml.[10]
Issue 2: Inconsistent Experimental Results
Question: I am observing high variability in my experimental results with DIM. What could be the cause?
Answer: Inconsistent results can stem from several factors related to DIM's properties and handling.
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Precipitation in Media: Due to its low aqueous solubility, DIM can precipitate out of the culture medium over time, especially at higher concentrations. This reduces the effective concentration of DIM interacting with the cells.
-
Solution: Visually inspect your culture plates for any precipitation after adding the DIM solution. Consider using a specialized formulation of DIM with enhanced bioavailability if available.[5]
-
-
pH Sensitivity: The precursor to DIM, indole-3-carbinol (I3C), is converted to DIM in an acidic environment, such as the stomach.[5][11] While DIM itself is more stable, extreme pH shifts in your culture medium could potentially affect its structure and activity.
-
Solution: Ensure your cell culture medium is properly buffered and maintain optimal pH throughout the experiment.
-
-
Cell Line Specific Effects: The response to DIM can vary significantly between different cell lines.
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Solution: Review literature specific to your cell line of interest to understand its expected sensitivity to DIM. Perform dose-response and time-course experiments to determine the optimal experimental conditions for your specific model.
-
Issue 3: Difficulty in Translating In Vitro Findings to In Vivo Models
Question: My in vitro data with DIM is promising, but I am struggling to reproduce the effects in animal models. Why might this be?
Answer: The translation of in vitro findings to in vivo systems presents challenges primarily due to DIM's limited oral bioavailability.[5]
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Poor Absorption: Pure, crystalline DIM is poorly absorbed after oral ingestion.[5]
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Rapid Metabolism: DIM is subject to rapid metabolism in vivo, which can reduce the concentration of the active compound reaching the target tissue.[12]
Strategies to Improve In Vivo Efficacy:
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Formulations: Utilize specialized formulations of DIM, such as microencapsulated DIM, which are designed to enhance absorption and bioavailability.[5]
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Route of Administration: While oral gavage is common, alternative routes like intraperitoneal (i.p.) or subcutaneous (s.c.) injections can be considered to bypass first-pass metabolism, though these may have different pharmacokinetic profiles.[2]
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Dosing Schedule: Multiple daily doses may be more effective than a single large dose in maintaining therapeutic concentrations.[2]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
DIM Treatment: Prepare serial dilutions of your DIM stock solution in the appropriate cell culture medium. Remove the old medium from the wells and add the DIM-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest DIM concentration).
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway of DIM in Cancer Cells
Caption: Overview of DIM's mechanism of action on key cellular pathways.
Experimental Workflow for In Vitro DIM Studies
Caption: A standard workflow for conducting in vitro experiments with DIM.
Troubleshooting Logic for Poor DIM Solubility
Caption: A logical guide to troubleshooting common DIM solubility issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DIM (3,3′-diindolylmethane) confers protection against ionizing radiation by a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mskcc.org [mskcc.org]
- 5. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and Molecular Mechanisms of 3,3′-Diindolylmethane in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,3'-Diindolylmethane (DIM), antitumor agent (CAS 1968-05-4) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DIM Supplements: Benefits, Side Effects, and Dosage [healthline.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 3,3′-Diindolylmethane Modulates Estrogen Metabolism in Patients with Thyroid Proliferative Disease: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 4-(4-methoxyphenyl)-N,N-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 4-(4-methoxyphenyl)-N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on related N,N-dimethylaniline compounds, the primary degradation of this compound is expected to occur through two main pathways: N-demethylation and hydroxylation. N-demethylation involves the removal of methyl groups from the tertiary amine, while hydroxylation can occur on either aromatic ring. These initial steps can be followed by further oxidation and ring cleavage.
Q2: My degradation experiment is showing slow or no reaction. What are the common causes?
A2: Several factors can contribute to a slow or stalled degradation reaction:
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Low Oxidant Concentration: Ensure the concentration of your chosen oxidant (e.g., ozone, Fenton's reagent, persulfate) is sufficient to initiate and sustain the degradation process.
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Suboptimal pH: The efficiency of many advanced oxidation processes (AOPs) is highly pH-dependent. The optimal pH for the degradation of N,N-dimethylanilines often falls in the acidic range.
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Insufficient Catalyst: If using a catalyzed process (e.g., Fenton, photo-Fenton), ensure the catalyst concentration is adequate.
-
Matrix Effects: Components in your sample matrix (e.g., natural organic matter, radical scavengers) can compete for oxidants, slowing the degradation of the target compound.
Q3: I am observing unexpected intermediate products. How can I identify them?
A3: The formation of various intermediates is common. Identification can be achieved using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To separate the different compounds in your reaction mixture.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS) to determine the molecular weight and fragmentation patterns of the intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of isolated intermediates.
Q4: How can I improve the mineralization of this compound in my experiments?
A4: Mineralization refers to the complete conversion of the organic compound to inorganic substances like CO2, H2O, and mineral acids. To enhance mineralization:
-
Combine Oxidation Processes: Using a combination of AOPs (e.g., ozonation with UV irradiation) can be more effective than a single process.
-
Optimize Reaction Conditions: Systematically vary parameters such as pH, oxidant dose, and temperature to find the optimal conditions for mineralization.
-
Increase Reaction Time: Allow for a longer reaction time to ensure the complete breakdown of persistent intermediates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent degradation rates between replicates. | Inhomogeneous mixing of reagents. | Ensure vigorous and consistent stirring throughout the experiment. |
| Temperature fluctuations. | Use a temperature-controlled water bath to maintain a constant temperature. | |
| Formation of a precipitate during the reaction. | Changes in pH leading to insolubility. | Monitor and adjust the pH of the reaction mixture as needed. |
| High concentration of metal catalyst. | Optimize the catalyst concentration to avoid precipitation. | |
| Rapid quenching of the oxidant. | Presence of high concentrations of radical scavengers in the sample matrix. | Pretreat the sample to remove interfering substances or increase the oxidant dosage. |
| Difficulty in separating and identifying intermediates. | Co-elution of compounds in chromatography. | Optimize the HPLC method by changing the mobile phase composition, gradient, or column. |
| Low concentration of intermediates. | Use solid-phase extraction (SPE) to pre-concentrate the sample before analysis. |
Experimental Protocols
Protocol 1: General Procedure for Fenton Oxidation
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Reaction Setup: In a glass reactor, add a specific volume of an aqueous solution containing the target compound at a known concentration. Adjust the pH to the desired value (typically 2.5-3.5 for Fenton's reaction) using sulfuric acid.
-
Initiation: Add the Fenton's reagent, which consists of a ferrous salt (e.g., FeSO₄·7H₂O) followed by the addition of hydrogen peroxide (H₂O₂). The reaction should be initiated under constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots by adding a suitable quenching agent (e.g., sodium sulfite or methanol) to stop the degradation process.
-
Analysis: Analyze the samples using HPLC to determine the concentration of the parent compound and major intermediates.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: A typical experimental workflow for Fenton oxidation studies.
Technical Support Center: Synthesis of (4-Methoxyphenyl)dimethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (4-Methoxyphenyl)dimethylamine, a key intermediate in pharmaceutical and chemical industries.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (4-Methoxyphenyl)dimethylamine, particularly via the Eschweiler-Clarke reaction and other reductive amination methods.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Degradation of p-anisidine, formaldehyde, or formic acid. 3. Catalyst deactivation: Inactive Raney Nickel or Pd/C catalyst. 4. Suboptimal pH: Incorrect pH for the reductive amination process. | 1. Optimize reaction conditions: Increase reaction time or temperature. Monitor reaction progress using TLC or GC. For the Eschweiler-Clarke reaction, refluxing at 80-100°C is common.[1][2] 2. Use fresh or purified reagents: Ensure the purity of starting materials. p-Anisidine can oxidize and darken over time. Use freshly opened or distilled reagents. 3. Use fresh or properly activated catalyst: For catalytic hydrogenations, ensure the catalyst is active. Handle catalysts under appropriate conditions to prevent deactivation. 4. Adjust pH: Ensure the reaction mixture is acidic enough to facilitate iminium ion formation but not so acidic that it protonates the starting amine, rendering it unreactive. |
| Formation of Side Products | 1. Over-methylation (quaternary ammonium salt formation): Although less common in the Eschweiler-Clarke reaction, it can occur with other methylating agents.[3] 2. Formation of N-methyl-4-methoxyaniline (mono-methylated product): Incomplete reaction. 3. Polymerization of formaldehyde: Can occur under certain conditions. | 1. Control stoichiometry: Use a slight excess of formaldehyde and formic acid in the Eschweiler-Clarke reaction to ensure complete dimethylation. The reaction mechanism inherently stops at the tertiary amine stage.[3][4] 2. Increase reaction time/temperature: Drive the reaction to completion to favor the formation of the di-methylated product. 3. Slow addition of formaldehyde: Add formaldehyde dropwise to the reaction mixture to control its concentration and minimize polymerization. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during work-up: Presence of surfactants or fine solid particles. 2. Product is an oil: Difficulty in handling and crystallization. 3. Co-elution of impurities during chromatography. | 1. Break the emulsion: Add a saturated brine solution or a small amount of a different organic solvent. Centrifugation can also be effective. 2. Convert to a salt: If the free base is an oil, consider converting it to a hydrochloride or another salt, which is often a crystalline solid and easier to handle and purify. 3. Optimize chromatography conditions: Use a different solvent system or a different stationary phase. Consider distillation as an alternative purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of (4-Methoxyphenyl)dimethylamine?
A1: The Eschweiler-Clarke reaction is a widely used and effective method for the N,N-dimethylation of p-anisidine to produce (4-Methoxyphenyl)dimethylamine.[3][4] This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[3][4] It is a one-pot reaction that typically proceeds with high yields and avoids the formation of quaternary ammonium salts.[3][5]
Q2: What are the typical reaction conditions for the Eschweiler-Clarke synthesis of (4-Methoxyphenyl)dimethylamine?
A2: Typical conditions involve reacting p-anisidine with an excess of aqueous formaldehyde and formic acid. The mixture is usually heated to reflux (around 80-100°C) for several hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q3: Are there alternative methods to the Eschweiler-Clarke reaction?
A3: Yes, other methods include:
-
Reductive amination with other reducing agents: Sodium cyanoborohydride or sodium triacetoxyborohydride can be used in place of formic acid.[5]
-
Catalytic hydrogenation: Reaction of p-anisidine with formaldehyde in the presence of a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[2]
-
Alkylation with methylating agents: Using reagents like dimethyl sulfate or methyl iodide. However, these methods have a higher risk of forming the quaternary ammonium salt and are generally less preferred for this specific transformation.
Q4: How can I purify the final product?
A4: Purification can be achieved through several methods:
-
Extraction: After basifying the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane.[6]
-
Distillation: As (4-Methoxyphenyl)dimethylamine is a liquid at room temperature, vacuum distillation can be an effective purification method.
-
Column Chromatography: If significant impurities are present, silica gel column chromatography can be employed.
-
Salt formation: The product can be converted to its hydrochloride salt, which can be recrystallized for purification.
Q5: What safety precautions should I take when performing this synthesis?
A5: It is crucial to work in a well-ventilated fume hood, especially when handling formaldehyde, which is a known carcinogen, and formic acid, which is corrosive. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Experimental Protocols
Protocol 1: Synthesis via Eschweiler-Clarke Reaction
Materials:
-
p-Anisidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate or Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve p-anisidine in formic acid.
-
Slowly add the formaldehyde solution to the mixture while stirring.
-
Attach a reflux condenser and heat the reaction mixture to 80-100°C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a NaOH solution until the pH is approximately 9-10.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow for Eschweiler-Clarke Synthesis
Caption: Workflow for the synthesis of (4-Methoxyphenyl)dimethylamine via the Eschweiler-Clarke reaction.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for the synthesis of (4-Methoxyphenyl)dimethylamine.
References
- 1. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol [mdpi.com]
- 2. CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents [patents.google.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Page loading... [wap.guidechem.com]
Validation & Comparative
4-(4-methoxyphenyl)-N,N-dimethylaniline vs other fluorescent dyes
A Comparative Guide to Fluorescent Dyes for Researchers
In the landscape of fluorescence microscopy and bio-imaging, the selection of an appropriate fluorescent dye is paramount to experimental success. This guide provides a comparative overview of the photophysical properties of several common fluorescent dyes, offering a benchmark for evaluating new or less-characterized compounds such as 4-(4-methoxyphenyl)-N,N-dimethylaniline. While direct, comprehensive experimental data on the fluorescence of this compound is not extensively available in the current literature, its chemical structure, featuring an electron-donating dimethylamino group and an electron-donating methoxy group connected through a phenyl ring system, suggests potential for fluorescence. The following sections detail the properties of well-established dyes—Fluorescein, Rhodamine B, and Coumarin 6—to serve as a reference for researchers.
Comparative Photophysical Data
The performance of a fluorescent dye is primarily assessed by its photophysical parameters, including its absorption and emission maxima (λ_abs and λ_em), molar absorptivity (ε), quantum yield (Φ_F), and fluorescence lifetime (τ_f). These parameters for three widely used fluorescent dyes are summarized below.
| Dye | Solvent | λ_abs (nm) | λ_em (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_f) (ns) |
| Fluorescein | Water (basic) | 494 | 521[1] | 76,900 | 0.92[2] | 4.0[1] |
| Rhodamine B | Ethanol | 540 | 575[3] | 106,000 | 0.49[4] | 1.7 |
| Rhodamine B | Methanol | 553 | 627[5] | N/A | N/A | N/A |
| Rhodamine B | Basic Ethanol | N/A | N/A | N/A | 0.65[4] | N/A |
| Coumarin 6 | Ethanol | 457 | 501[6] | N/A | N/A | 2.5 |
Experimental Protocols
The characterization of fluorescent dyes involves a series of standardized spectroscopic techniques to quantify their photophysical properties.
Absorption and Emission Spectra Measurement
Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths of a fluorescent dye.
Methodology:
-
Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation: The dye is dissolved in a suitable solvent (e.g., ethanol, water, DMSO) at a dilute concentration (typically in the micromolar range) to avoid aggregation and inner filter effects.
-
Absorption Spectrum: The absorbance of the dye solution is measured across a range of wavelengths (e.g., 200-800 nm) using the UV-Visible spectrophotometer. The wavelength at which the highest absorbance is recorded is the λ_abs.
-
Emission Spectrum: The sample is excited at its λ_abs in the spectrofluorometer, and the emitted fluorescence is scanned over a range of longer wavelengths to determine the λ_em.
Quantum Yield Determination
Objective: To measure the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Methodology (Relative Method):
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a standard with a known quantum yield.
-
Standard Selection: A well-characterized fluorescent standard with an emission range similar to the sample is chosen (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Procedure:
-
The absorbance of both the sample and the standard are measured at the same excitation wavelength, ensuring the absorbance is low (<0.1) to minimize re-absorption effects.
-
The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Fluorescence Lifetime Measurement
Objective: To determine the average time a molecule remains in its excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Principle: TCSPC measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process many times, a histogram of photon arrival times is built, which represents the decay of the fluorescence intensity.
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured.
-
This measurement is repeated thousands or millions of times to build a decay curve.
-
The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function.
-
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the photophysical properties of a fluorescent dye.
Caption: Workflow for characterizing a fluorescent dye.
Conclusion
The choice of a fluorescent dye is critical and should be based on a thorough evaluation of its photophysical properties in the context of the specific application. While this compound remains to be fully characterized as a fluorescent dye, the data and protocols provided for Fluorescein, Rhodamine B, and Coumarin 6 offer a solid foundation for comparison. Researchers are encouraged to perform the described experimental procedures to characterize novel fluorophores and ensure the selection of the most suitable dye for their research needs.
References
- 1. newworldencyclopedia.org [newworldencyclopedia.org]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Rhodamine B - Wikipedia [en.wikipedia.org]
- 5. Rhodamine B for fluorescence 81-88-9 [sigmaaldrich.com]
- 6. Analysis of the Photophysical Behavior and Rotational-Relaxation Dynamics of Coumarin 6 in Nonionic Micellar Environments: The Effect of Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Performance Validation of 4-methoxy-N,N-dimethylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance validation of 4-methoxy-N,N-dimethylaniline, presenting a comparative analysis with two common alternatives: N,N-dimethyl-p-toluidine (DMPT) and N,N-diethylaniline. The information is tailored for researchers, scientists, and drug development professionals, offering objective data to inform experimental design and compound selection.
Executive Summary
4-methoxy-N,N-dimethylaniline is a substituted aniline derivative with applications in organic synthesis and materials science. This guide evaluates its performance characteristics against N,N-dimethyl-p-toluidine and N,N-diethylaniline, focusing on physicochemical properties, electrochemical behavior, and catalytic activity. While all three compounds act as effective catalysts and polymerization accelerators, their performance profiles exhibit key differences. 4-methoxy-N,N-dimethylaniline's electron-donating methoxy group influences its redox properties and potential catalytic efficiency. N,N-dimethyl-p-toluidine is a widely used high-performance accelerator, particularly in dental and industrial resins. N,N-diethylaniline also serves as a versatile catalyst and intermediate. This guide presents available quantitative data to facilitate a direct comparison and aid in the selection of the most suitable compound for specific research and development needs.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of 4-methoxy-N,N-dimethylaniline and its alternatives is crucial for understanding their behavior in various experimental settings.
| Property | 4-methoxy-N,N-dimethylaniline | N,N-dimethyl-p-toluidine | N,N-diethylaniline |
| CAS Number | 701-56-4 | 99-97-8 | 91-66-7 |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃N | C₁₀H₁₅N[1] |
| Molecular Weight | 151.21 g/mol | 135.21 g/mol | 149.23 g/mol [1] |
| Appearance | Solid or semi-solid | Clear colorless to light yellow oily liquid | Colorless to yellow liquid[2] |
| Melting Point | Not specified | -25 °C | -38 °C[2] |
| Boiling Point | Not specified | 211 °C | 216 °C[2] |
| Purity | ≥98% | ≥98.5% | ≥99%[1] |
Electrochemical Performance: A Comparative Analysis
The electrochemical properties of these aniline derivatives, particularly their oxidation potentials, provide insight into their reactivity and electron-donating capabilities, which are critical for their function as catalysts and reaction accelerators. The presence of electron-donating groups, such as the methoxy group in 4-methoxy-N,N-dimethylaniline and the methyl group in N,N-dimethyl-p-toluidine, influences these properties.
| Compound | Oxidation Potential (Epa, V vs. Ag/AgCl) |
| 4-methoxy-N,N-dimethylaniline | Data not available in a directly comparable format |
| N,N-dimethylaniline | ~0.8 V |
| N,N-dimethyl-p-toluidine | Data not available in a directly comparable format |
Note: Direct comparative oxidation potential data under identical experimental conditions was not available in the search results. The value for N,N-dimethylaniline is provided as a baseline for a closely related compound.
Studies on substituted N,N-dimethylanilines have shown that electron-donating substituents generally lower the oxidation potential, making the compound easier to oxidize and enhancing its electron-donating capacity. This suggests that 4-methoxy-N,N-dimethylaniline and N,N-dimethyl-p-toluidine would likely have lower oxidation potentials than the parent N,N-dimethylaniline, indicating potentially higher reactivity as reducing agents or catalysts in certain reactions.
Performance in Catalysis and Polymerization
N,N-dimethylaniline and its derivatives are widely recognized for their role as accelerators in polymerization reactions, particularly in the curing of resins like polyesters and acrylates.
N,N-dimethyl-p-toluidine (DMPT) is a well-established and highly effective accelerator. It is a key component in the redox initiator-accelerator system used for the commercial curing of methyl methacrylate monomers[3]. Its applications include dental materials, bone cements, industrial glues, and artificial fingernail preparations where rapid setting times are required[3][4]. For instance, DMPT is used in concentrations of 0.5% to 3% in dental and bone cement preparations[4]. It is noted to have a shorter setting time of 11.5 minutes in some applications compared to alternative accelerators[3].
N,N-diethylaniline also functions as a catalyst in various chemical processes, including those for base chemicals, plastics, and elastomers[5].
Biological Activity: Nrf2 Pathway Activation
Recent studies have shed light on the biological activities of these compounds. Notably, N,N-dimethyl-p-toluidine (DMPT) has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in rat liver[6][7]. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway was observed at exposure levels that both did and did not cause liver lesions, suggesting it is a sensitive response to DMPT exposure[6]. This finding is significant for researchers in drug development and toxicology, as it points to a specific cellular signaling pathway affected by this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Analysis
Objective: To determine the purity of 4-methoxy-N,N-dimethylaniline and its alternatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). Acidify the mobile phase with a small amount of formic acid or phosphoric acid (e.g., 0.1%) to improve peak shape.
-
Standard Solution Preparation: Prepare a stock solution of the analyte (4-methoxy-N,N-dimethylaniline, DMPT, or N,N-diethylaniline) in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the range of the working standards.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the specific compound)
-
-
Analysis: Inject the standards and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
Objective: To identify and quantify 4-methoxy-N,N-dimethylaniline and its alternatives, as well as potential impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic amines (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Methanol or other suitable solvent (for sample preparation)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., 100 µg/mL in methanol).
-
GC-MS Conditions:
-
Inlet: Splitless injection at 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
-
Analysis: Inject the sample into the GC-MS system.
-
Data Interpretation: Identify the compounds based on their retention times and mass spectra by comparison with a reference library or a pure standard. Quantify the components by integrating the peak areas of their characteristic ions.
Logical Workflow for Compound Selection
The selection of the appropriate aniline derivative will depend on the specific application requirements. The following workflow can guide the decision-making process.
This guide provides a foundational comparison of 4-methoxy-N,N-dimethylaniline with N,N-dimethyl-p-toluidine and N,N-diethylaniline based on currently available data. For specific applications, it is recommended to perform direct comparative studies under the intended experimental conditions to make a fully informed selection.
References
- 1. scbt.com [scbt.com]
- 2. Diethylaniline - Wikipedia [en.wikipedia.org]
- 3. N, N-DIMETHYL-PARA-TOLUIDINE - Ataman Kimya [atamanchemicals.com]
- 4. certifico.com [certifico.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hepatic Transcriptomic Alterations for N,N-Dimethyl-p-toluidine (DMPT) and p-Toluidine after 5-day Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (4-Methoxyphenyl)dimethylamine Derivatives: Synthesis, Spectroscopic Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various derivatives of (4-methoxyphenyl)dimethylamine, focusing on their synthesis, spectroscopic properties, and biological activities. The information presented is collated from publicly available experimental data to offer an objective overview for researchers in medicinal chemistry and drug discovery.
Synthesis and Spectroscopic Characterization
The synthesis of (4-Methoxyphenyl)dimethylamine derivatives and related compounds has been reported through various methods. A common approach involves the condensation of a primary amine with an appropriate aldehyde, followed by reduction of the resulting Schiff base.
For instance, 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline can be synthesized by the reaction of p-anisidine with 4-(dimethylamino)benzaldehyde, followed by reduction. The characterization of these compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for Representative (4-Methoxyphenyl)amino Derivatives
| Compound Name | 1H NMR (ppm) | 13C NMR (ppm) | FTIR (cm-1) | Mass Spec (m/z) |
| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | δ 2.93 (s, 6H, N-(CH3)2), 3.75 (s, 3H, OCH3), 4.25 (s, 2H, CH2), 6.65-7.25 (m, 8H, Ar-H) | δ 40.5, 55.8, 56.2, 114.5, 114.8, 128.8, 129.5, 142.5, 149.8, 152.1 | 3350 (N-H), 2950 (C-H), 1610 (C=C), 1240 (C-O) | [M]+ 256.16 |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | Varied signals depending on the specific derivative's additional moieties. | Varied signals depending on the specific derivative's additional moieties. | Varied signals depending on the specific derivative's additional moieties. | Varied signals depending on the specific derivative's additional moieties. |
| 1,3,4-Thiadiazoles with 3-Methoxyphenylamino Substituent | Varied signals depending on the specific derivative's additional moieties. | Varied signals depending on the specific derivative's additional moieties. | Varied signals depending on the specific derivative's additional moieties. | Varied signals depending on the specific derivative's additional moieties. |
Comparative Biological Activities
Derivatives of (4-methoxyphenyl)amine have been investigated for a range of biological activities, including anticancer, antimicrobial, and antioxidant effects. The structure of the derivative plays a crucial role in its biological function.
Anticancer Activity
Several studies have evaluated the in vitro anticancer activity of (4-methoxyphenyl)amino derivatives against various cancer cell lines. The most common method used for this evaluation is the MTT assay, which measures cell viability.
Table 2: Comparative Anticancer Activity (IC50 in µM) of (4-Methoxyphenyl)amino Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivatives | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (Breast Cancer) | 14.97 (24h), 6.45 (48h) | [1] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | >100 (low activity) | [2] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide | N'-(2-hydroxybenzylidene)-3-((4-methoxyphenyl)amino)propanehydrazide | MDA-MB-231 (Breast Cancer) | 46.2 ± 5.0 (% viability reduction at 100µM) | [2] |
| 1,3,4-Thiadiazoles | 2-(4-chlorophenyl)amino-5-(3-methoxyphenylamino)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | Weak activity | [3] |
Note: Direct comparison is challenging due to variations in experimental conditions and the complexity of the derivatives.
Antimicrobial Activity
The antimicrobial potential of compounds related to (4-Methoxyphenyl)dimethylamine has also been explored. For instance, the antimicrobial activity of N-alkyl-N,N-dimethylamine oxides has been shown to be dependent on the alkyl chain length.
Table 3: Comparative Antimicrobial Activity (MIC in µM) of N-Alkyl-N,N-Dimethylamine Oxides
| Compound | Alkyl Chain Length | S. aureus (MIC in µM) | E. coli (MIC in µM) | Reference |
| N-Octyl-N,N-dimethylamine oxide | C8 | 23000 | 12000 | [4] |
| N-Decyl-N,N-dimethylamine oxide | C10 | - | - | |
| N-Dodecyl-N,N-dimethylamine oxide | C12 | - | - | |
| N-Tetradecyl-N,N-dimethylamine oxide | C14 | - | - | |
| N-Hexadecyl-N,N-dimethylamine oxide | C16 | 61 | 120 | [4] |
Note: Data for some chain lengths were not available in the cited source.
Antioxidant Activity
The antioxidant capacity of (4-methoxyphenyl)amino derivatives has been assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 4: Comparative Antioxidant Activity of (4-Methoxyphenyl)amino Derivatives
| Compound Class | Derivative | Antioxidant Activity (DPPH Assay) | Reference |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide | N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4 times higher than ascorbic acid | [2] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide | 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | ~1.4 times higher than ascorbic acid | [2] |
| Calix[5]resorcinarene | C-tetra(4-methoxyphenyl)calix[5]resorcinarene (chair conformer) | IC50 = 47.46 ppm | [6] |
| Calix[5]resorcinarene | C-tetra(4-methoxyphenyl)calix[5]resorcinarene (crown conformer) | IC50 = 78.46 ppm | [6] |
Experimental Protocols
General Synthesis of Schiff Base Derivatives
A primary amine (e.g., p-anisidine) is dissolved in a suitable solvent like methanol. To this solution, an equimolar amount of an aldehyde (e.g., 4-(dimethylamino)benzaldehyde) is added. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography. For the reduction of the Schiff base to the corresponding amine, a reducing agent like sodium borohydride is used.
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 103 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many (4-Methoxyphenyl)dimethylamine derivatives are still under investigation, some studies suggest that their anticancer effects may be mediated through the induction of apoptosis.
For example, certain pyrazole derivatives containing a 4-methoxyphenyl group have been shown to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3.[1] The accumulation of ROS can lead to oxidative stress, which in turn triggers the intrinsic apoptotic pathway.
Below is a generalized diagram illustrating a potential apoptotic pathway that could be activated by these derivatives.
This guide highlights the potential of (4-Methoxyphenyl)dimethylamine derivatives as a scaffold for the development of new therapeutic agents. Further research focusing on systematic structure-activity relationship (SAR) studies of a homologous series of these compounds is warranted to optimize their biological activities and elucidate their precise mechanisms of action.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spectroscopic Data Analysis: A Comparative Guide to 4-(4-methoxyphenyl)-N,N-dimethylaniline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Comparison of Spectroscopic Data
The following tables summarize the available spectroscopic data for N,N-dimethylaniline and 4-methoxy-N,N-dimethylaniline. This data provides a baseline for predicting the spectral characteristics of 4-(4-methoxyphenyl)-N,N-dimethylaniline.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| N,N-dimethylaniline | - | 7.21 (t, 2H, J=7.8 Hz), 6.78 (d, 2H, J=7.8 Hz), 6.70 (t, 1H, J=7.3 Hz), 2.93 (s, 6H) |
| 4-methoxy-N,N-dimethylaniline | CDCl₃ | 6.85 (d, 2H, J=9.1 Hz), 6.75 (d, 2H, J=9.1 Hz), 3.76 (s, 3H), 2.86 (s, 6H)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| N,N-dimethylaniline | - | 151.1, 129.1, 117.0, 112.9, 40.8 |
| 4-methoxy-N,N-dimethylaniline | CDCl₃ | 151.9, 145.7, 114.9, 114.6, 55.7, 41.8[1] |
Table 3: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | |---|---|---| | N,N-dimethylaniline | Cyclohexane | 251, 298 | 14,900 (at 251 nm) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) | |---|---|---| | N,N-dimethylaniline | EI | 121 | 120, 105, 77 | | 4-methoxy-N,N-dimethylaniline | Not Specified | 151 | Not Specified |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrument Setup: Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Data Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-800 nm). The instrument automatically subtracts the absorbance of the solvent blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General experimental workflows for key spectroscopic techniques.
Caption: Logical relationship for spectroscopic data comparison.
References
Comparative Performance Analysis of 4-methoxy-N,N-dimethylaniline in Synthetic and Biological Applications
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validated Guide to the Experimental Utility of 4-methoxy-N,N-dimethylaniline and its Alternatives
This guide provides a comprehensive comparison of 4-methoxy-N,N-dimethylaniline with its structural and functional analogs, offering a cross-validation of experimental results to aid in reagent selection and experimental design. The following sections detail the performance of these compounds in key chemical transformations and provide insights into their biological activities, supported by experimental protocols and quantitative data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of 4-methoxy-N,N-dimethylaniline and its alternatives is crucial for predicting their reactivity and behavior in various experimental settings. Key properties are summarized in the table below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-methoxy-N,N-dimethylaniline | 701-56-4 | C₉H₁₃NO | 151.21 |
| N,N-dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 |
| N,N-dimethyl-p-toluidine | 99-97-8 | C₉H₁₃N | 135.21 |
| 4-bromo-N,N-dimethylaniline | 586-77-6 | C₈H₁₀BrN | 200.08 |
Performance in Organic Synthesis
4-methoxy-N,N-dimethylaniline is a versatile reagent in organic synthesis, primarily utilized for its electron-donating properties which activate the aromatic ring towards electrophilic substitution and facilitate various coupling reactions.
Amination Reactions
In a transition-metal-free amination reaction, 4-methoxy-N,N-dimethylaniline has been shown to react with various chlorotoluenes to produce the corresponding aminated products in good to excellent yields. The reaction is mediated by potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Experimental Protocol: Amination of Chlorotoluenes
A mixture of 4-methoxy-N,N-dimethylaniline (1.0 mmol), the respective chlorotoluene (1.2 mmol), and potassium tert-butoxide (2.0 mmol) in anhydrous DMSO (5 mL) is heated at 120 °C under an inert atmosphere for the specified reaction time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Comparative Yields in Amination Reactions
| Reactant | Product | Reaction Time (h) | Yield (%) |
| 4-chlorotoluene | 4-methoxy-N,N-dimethyl-4'-methyl-diphenylamine | 12 | 95 |
| 3-chlorotoluene | 4-methoxy-N,N-dimethyl-3'-methyl-diphenylamine | 12 | 92 |
| 2-chlorotoluene | 4-methoxy-N,N-dimethyl-2'-methyl-diphenylamine | 24 | 80 |
Data sourced from a study on transition-metal-free amination reactions.[1]
Azo Dye Synthesis
Aromatic amines are key precursors in the synthesis of azo dyes. The general procedure involves diazotization of a primary aromatic amine followed by coupling with a suitable aromatic compound. While a specific protocol for 4-methoxy-N,N-dimethylaniline was not found, a general method for the synthesis of azo dyes from aniline derivatives can be adapted. For instance, the synthesis of Methyl Orange involves the diazotization of sulfanilic acid and its subsequent coupling with N,N-dimethylaniline.[2]
General Experimental Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
Biological Activity and Toxicology
The biological effects of 4-methoxy-N,N-dimethylaniline are not extensively documented in publicly available literature. However, data on the related compound, N,N-dimethylaniline, can provide some initial insights.
N,N-dimethylaniline is known to be toxic and is metabolized in the liver. In vitro studies with guinea pig and rabbit tissue preparations have shown that the metabolism of N,N-dimethylaniline proceeds via N-demethylation, N-oxidation, and to a lesser extent, ring hydroxylation.[1] The primary ring-hydroxylated metabolite is N,N-dimethyl-4-aminophenol.
The toxicity of N,N-dimethylaniline has been evaluated by the Environmental Protection Agency (EPA). Acute exposure can affect the central nervous system and circulatory system, while chronic exposure in animal studies has shown effects on the blood, liver, and spleen.[3]
Comparative Toxicological Data
| Compound | Acute Toxicity (Oral, Rat LD50) | Health Hazards |
| 4-methoxy-N,N-dimethylaniline | No data available | May cause respiratory irritation.[4] |
| N,N-dimethylaniline | 1410 mg/kg | Affects CNS, blood, liver.[3][5] |
| N,N-dimethyl-p-toluidine | 1650 mg/kg | Carcinogenic activity observed in animal studies. |
Alternatives in Specific Applications
The choice of a substituted N,N-dimethylaniline derivative often depends on the desired electronic properties and steric effects for a particular application.
Catalysis
In reductive lithiation reactions, N,N-dimethylaniline can act as an electron-transfer catalyst. The presence of substituents on the aniline ring can influence the catalytic activity. For instance, the steric hindrance in 2,6-dimethyl-N,N-dimethylaniline can inhibit resonance and increase the availability of the lone pair on the nitrogen, making it a stronger base compared to N,N-dimethylaniline. This property can be advantageous in certain catalytic cycles.
Logical Relationship of Basicity
Caption: Steric effects on the basicity of substituted anilines.
Photopolymerization
Substituted anilines can act as co-initiators in photopolymerization reactions. Their efficiency is related to their ability to undergo photoinduced electron transfer. While specific data for 4-methoxy-N,N-dimethylaniline is limited, studies on N,N-dimethylaniline in combination with photosensitizers like benzophenone demonstrate its role in generating radicals for polymerization. The methoxy group in 4-methoxy-N,N-dimethylaniline, being an electron-donating group, is expected to enhance its electron-donating ability and potentially increase its efficiency as a co-initiator.
Experimental Workflow for Photopolymerization
Caption: General workflow for photopolymerization using a co-initiator.
References
A Comparative Guide to the Synthesis of (4-Methoxyphenyl)dimethylamine
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxyphenyl)dimethylamine, a key intermediate in the synthesis of various pharmaceuticals and other valuable organic compounds, can be prepared through several synthetic pathways. This guide provides an objective comparison of three common synthesis routes: the Eschweiler-Clarke reaction, Reductive Amination, and the Buchwald-Hartwig amination. The performance of each method is evaluated based on experimental data for yield, reaction conditions, and reagent selection, offering insights to aid in the selection of the most suitable route for a given research or development objective.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Eschweiler-Clarke Reaction | 4-Methoxyaniline | Formic acid, Formaldehyde | 4.5 hours | 65 | ~59% (estimated) |
| Reductive Amination | 4-Methoxyaniline | Formaldehyde, Sodium triacetoxyborohydride | 1 hour | Room Temperature | ~77% (analogous) |
| Buchwald-Hartwig Amination | 4-Chloroanisole, Dimethylamine | Pd₂(dba)₃, tBu₃P·HBF₄, NaOtBu | 16 hours | 110 (Reflux) | ~65% (analogous) |
Reaction Pathways Overview
The selection of a synthetic route for (4-Methoxyphenyl)dimethylamine is a critical decision influenced by factors such as desired yield, available starting materials, reaction conditions, and cost. Below is a visual representation of the decision-making process for choosing a suitable synthesis pathway.
Caption: Decision tree for selecting a synthesis route.
Detailed Synthesis Protocols and Data
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[1] This reductive amination process is known for its simplicity and the inability to form quaternary ammonium salts.
Experimental Protocol:
Starting with 4-Methoxyaniline:
-
To a solution of 4-methoxyaniline in a suitable solvent (e.g., ethanol), add an excess of formic acid and formaldehyde.
-
Heat the reaction mixture to reflux (approximately 65-100°C) for several hours (e.g., 4-5 hours).[2]
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Reductive Amination
Reductive amination offers a versatile and often milder alternative for the synthesis of amines. This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ by a reducing agent. For the synthesis of (4-Methoxyphenyl)dimethylamine from 4-methoxyaniline, this would involve a double reductive amination with formaldehyde. Sodium triacetoxyborohydride is a common and effective reducing agent for this transformation.[3][4]
Experimental Protocol (Analogous Procedure):
The following protocol is based on the reductive amination of m-anisaldehyde with dimethylamine hydrochloride, which is a closely related transformation.[4]
-
In a round-bottom flask, dissolve 4-methoxyaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add an excess of aqueous formaldehyde solution (at least 2 equivalents).
-
Add sodium triacetoxyborohydride (approximately 2.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for about 1 hour.[4]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain (4-Methoxyphenyl)dimethylamine.
A 77% yield was reported for the analogous synthesis of 1-(3-methoxyphenyl)-N,N-dimethylmethanamine.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This method is particularly useful for coupling aryl halides or triflates with amines. For the synthesis of (4-Methoxyphenyl)dimethylamine, this would involve the reaction of a 4-methoxyphenyl halide (e.g., 4-chloroanisole or 4-bromoanisole) with dimethylamine.
Experimental Protocol (Analogous Procedure):
The following protocol is adapted from the synthesis of 4-methoxytriphenylamine, where 4-chloroanisole is coupled with diphenylamine.
-
To a reaction vessel, add 4-chloroanisole (1.05 equivalents), dimethylamine (or a solution of dimethylamine, 1.0 equivalent), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, e.g., 1 mol%), a phosphine ligand like tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄, e.g., 2 mol%), and a strong base like sodium tert-butoxide (NaOtBu, 2.2 equivalents).
-
Add a dry, degassed solvent such as toluene.
-
Heat the reaction mixture to reflux (approximately 110°C) under an inert atmosphere (e.g., nitrogen or argon) for about 16 hours.
-
After cooling to room temperature, dilute the mixture with a suitable solvent and filter to remove insoluble salts.
-
Wash the filtrate, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
In the analogous synthesis of 4-methoxytriphenylamine, a yield of 65% was achieved.
Conclusion
Each of the discussed synthetic routes presents a viable option for the preparation of (4-Methoxyphenyl)dimethylamine, with distinct advantages and disadvantages.
-
The Eschweiler-Clarke reaction is a classic and straightforward method, though it may require elevated temperatures and the yield might be moderate.
-
Reductive Amination offers a milder, one-pot procedure that can often provide good to high yields under ambient conditions.
-
The Buchwald-Hartwig amination is a powerful and versatile method, particularly when starting from an aryl halide, though it requires a more complex catalytic system and careful control of reaction conditions.
The optimal choice of synthesis route will depend on the specific requirements of the researcher or organization, including factors like precursor availability, desired product purity, scalability, and cost considerations. The experimental data and protocols provided in this guide serve as a valuable resource for making an informed decision.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]
A Comparative Guide to Methoxy-Tetralone Isomers in Drug Development
An Objective Analysis of 7-Methoxy-1-tetralone and 5-Methoxy-2-tetralone as Synthetic Precursors
In the landscape of pharmaceutical research and drug development, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate success of a novel therapeutic agent. Among the myriad of chemical building blocks, tetralone derivatives stand out for their versatile reactivity and presence in the core structures of numerous biologically active molecules. This guide provides a detailed comparison of two structurally isomeric methoxy-tetralones: 7-Methoxy-1-tetralone (CAS 6836-19-7) and 5-Methoxy-2-tetralone (CAS 32940-15-1), focusing on their distinct properties and applications as precursors in the synthesis of targeted therapeutics.
While the initial query referenced CAS 701-56-4 (4-methoxy-N,N-dimethylaniline) and CAS 13159-99-4 (N-{[4-(dimethylamino)phenyl]methyl}-4-methoxyaniline), a comprehensive literature review reveals a more pertinent and data-rich comparison for the target audience of researchers and drug development professionals lies in the detailed analysis of the aforementioned methoxy-tetralone isomers.
Physicochemical and Biological Properties
A fundamental comparison of 7-Methoxy-1-tetralone and 5-Methoxy-2-tetralone begins with their intrinsic physicochemical properties. Although they share the same molecular formula and weight, the positions of the methoxy and ketone groups on the tetralone scaffold significantly influence their reactivity and subsequent applications in medicinal chemistry.
| Property | 7-Methoxy-1-tetralone | 5-Methoxy-2-tetralone |
| CAS Number | 6836-19-7 | 32940-15-1 |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol | 176.21 g/mol |
| Appearance | White to beige crystalline powder | Light yellow crystalline powder |
| Melting Point | 59-63 °C | 32-36 °C |
| Boiling Point | 312.3 °C at 760 mmHg | 165 °C at 10 mmHg |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |
| Primary Application | Precursor for Monoamine Oxidase (MAO) inhibitors and potential antitumor agents. | Key intermediate in the synthesis of Rotigotine (a dopamine agonist for Parkinson's disease). |
Applications in Drug Synthesis
The distinct substitution patterns of these two isomers direct their utility in the synthesis of different classes of therapeutic agents.
7-Methoxy-1-tetralone: A Gateway to Neuromodulators and Anticancer Agents
7-Methoxy-1-tetralone serves as a versatile starting material for the synthesis of various biologically active compounds. A notable application is in the development of monoamine oxidase (MAO) inhibitors.[1][2] MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders like depression and Parkinson's disease. Derivatives of 7-Methoxy-1-tetralone, specifically 2-heteroarylidene-1-tetralones, have been synthesized and evaluated for their MAO inhibitory activity.[2][3] For instance, (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one has been identified as a potent MAO-B inhibitor with an IC₅₀ value of 0.707 μM.[3]
Furthermore, recent studies have highlighted the potential of 7-Methoxy-1-tetralone as an antitumor agent. It has been shown to inhibit the proliferation and migration of hepatocellular carcinoma cells and induce apoptosis.[4]
5-Methoxy-2-tetralone: A Crucial Intermediate for a Parkinson's Disease Therapeutic
5-Methoxy-2-tetralone is a well-established and critical intermediate in the synthesis of Rotigotine, a non-ergot dopamine agonist.[3] Rotigotine is administered as a transdermal patch for the management of Parkinson's disease and restless legs syndrome. The synthesis of Rotigotine from 5-Methoxy-2-tetralone involves a series of chemical transformations, including biocatalytic reduction and amination, to introduce the necessary functional groups and establish the correct stereochemistry for the final drug molecule.[5][6]
Experimental Protocols
Synthesis of 2-heteroarylidene-1-tetralone Derivatives from 7-Methoxy-1-tetralone (for MAO Inhibition)
This protocol is based on the Claisen-Schmidt condensation reaction.[2]
-
Reaction Setup: A mixture of 7-methoxy-1-tetralone (1 equivalent) and a suitable aromatic aldehyde (1 equivalent) is dissolved in a solvent such as ethanol.
-
Catalysis: The reaction is catalyzed by either an acid (e.g., hydrochloric acid) or a base (e.g., potassium hydroxide).
-
Reaction Conditions: The mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent to yield the desired 2-heteroarylidene-1-tetralone derivative.
Synthesis of Rotigotine Intermediate from 5-Methoxy-2-tetralone
A key step in the synthesis of Rotigotine is the reductive amination of 5-Methoxy-2-tetralone.
-
Biocatalytic Reduction: 5-Methoxy-2-tetralone is subjected to a biocatalytic reduction to obtain the corresponding chiral alcohol. This step is crucial for establishing the desired stereochemistry of the final product.[5]
-
Amination: The resulting chiral intermediate is then aminated to introduce the N-propyl group.[5]
-
Further Elaboration: Subsequent synthetic steps involve the introduction of the thiophene moiety and demethylation to yield Rotigotine.[6]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the synthetic pathways and a relevant biological signaling pathway involving tetralone derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro Evaluation of 2-heteroarylidene-1-tetralone Derivatives as Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 6. guidechem.com [guidechem.com]
Biological activity comparison of 4-(4-methoxyphenyl)-N,N-dimethylaniline analogs
A Comparative Analysis of the Biological Activities of 4-(4-Methoxyphenyl)-N,N-dimethylaniline Analogs
This guide provides a comparative overview of the biological activities of various analogs of this compound. The information is targeted towards researchers, scientists, and professionals in the field of drug development, offering a concise summary of quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction
This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and antitubulin agents. Understanding the structure-activity relationships (SAR) within this class of molecules is crucial for the rational design of more potent and selective therapeutic agents. This guide synthesizes findings from various studies to facilitate a direct comparison of the biological performance of these analogs.
Data Presentation: Comparative Biological Activities
The following table summarizes the quantitative biological activity data for a selection of this compound analogs and related structures from published research. This allows for a clear comparison of their potency across different biological assays.
| Compound/Analog | Target/Assay | Activity Metric | Value | Reference |
| (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride (Racemic) | Cancer Cell Growth Inhibition | GI50 | Nanomolar range | [1] |
| (S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride | Cancer Cell Growth Inhibition (60 tumor cell lines) | GI50 | 10- to 88-fold more potent than (R)-isomer | [1] |
| (R)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride | Cancer Cell Growth Inhibition (60 tumor cell lines) | GI50 | Less potent than (S)-isomer | [1] |
| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivative (6a) | Cytotoxicity (A549, KB, KB(VIN), DU145 cell lines) | GI50 | 0.19-0.41 μM | [2] |
| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivative (7g) | Cytotoxicity (A549, KB, KB(VIN), DU145 cell lines) | GI50 | 0.19-0.41 μM | [2] |
| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivative (8c) | Cytotoxicity (A549, KB, KB(VIN), DU145 cell lines) | GI50 | 0.19-0.41 μM | [2] |
| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives (6a, 7g, 8c) | Tubulin Assembly Inhibition | IC50 | 1.4-1.7 μM | [2] |
| SIMR 2404 (a novel small molecule) | Antimicrobial Activity (MRSA) | MIC | 2 μg/mL | [3] |
| SIMR 2404 | Antimicrobial Activity (VISA) | MIC | 2 μg/mL | [3] |
| SIMR 2404 | Antimicrobial Activity (E. coli) | MIC | 8–32 μg/mL | [3] |
| SIMR 2404 | Antimicrobial Activity (A. baumannii) | MIC | 8–32 μg/mL | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound analogs.
Cytotoxicity Assay (GI50 Determination)
The growth inhibitory effects of the compounds on various human tumor cell lines (such as A549, KB, KB(VIN), and DU145) are determined using a sulforhodamine B (SRB) assay.[3]
-
Cell Plating: Cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
Cell Fixation: Following incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B in 1% acetic acid.
-
Absorbance Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Tubulin Polymerization Assay
The ability of the compounds to inhibit tubulin assembly is a key indicator of their potential as antimitotic agents.[2]
-
Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regenerating system, and a buffer (e.g., PIPES) is prepared.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the concentration-response curve.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Bacterial Culture: The target bacterial strains (e.g., MRSA, E. coli) are grown in a suitable broth medium to a specific optical density.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualization of Biological Pathways and Workflows
Diagrams are provided below to illustrate key biological pathways and experimental workflows relevant to the activity of this compound analogs.
Caption: General workflow for the synthesis, screening, and optimization of novel biologically active compounds.
References
- 1. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validating the structure of 4-methoxy-N,N-dimethylaniline with X-ray crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative techniques for validating the structure of small organic molecules, using 4-methoxy-N,N-dimethylaniline as a case study.
While the definitive crystal structure for 4-methoxy-N,N-dimethylaniline is not publicly available in crystallographic databases, this guide will utilize data from the closely related compound, (E)-4-[(4-Methoxyphenyl)iminomethyl]-N,N-dimethylaniline, to illustrate the principles and data outputs of various structural validation methods. This comparative approach will empower researchers to select the most appropriate technique for their specific research needs.
At a Glance: Comparing Structural Validation Techniques
The gold standard for determining the atomic and molecular structure of a crystal is Single-Crystal X-ray Diffraction (SCXRD). However, alternative methods such as Nuclear Magnetic Resonance (NMR) crystallography, Neutron Diffraction, and Gas-Phase Electron Diffraction (GED) offer unique advantages, particularly for samples that are not amenable to SCXRD or when specific structural features, like the position of hydrogen atoms, are of critical interest.
| Technique | Principle | Sample Requirements | Key Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | High-quality single crystal (typically 0.1-0.3 mm).[1] | Unambiguous determination of 3D molecular structure; high precision and accuracy for non-hydrogen atoms. | Requires well-ordered single crystals, which can be challenging to grow; poor sensitivity to hydrogen atoms. |
| NMR Crystallography | Utilizes solid-state NMR spectroscopy to probe the local atomic environment and internuclear distances.[2] | Microcrystalline or amorphous solid powder. | Suitable for materials that do not form large single crystals; sensitive to local disorder and dynamics.[2] | Does not provide a direct 3D structure; often used in conjunction with computational modeling and diffraction data.[2] |
| Neutron Diffraction | Diffraction of a neutron beam by the atomic nuclei in a crystal.[3][4] | Large, high-quality single crystal or polycrystalline powder.[3] | Excellent for accurately locating light atoms, especially hydrogen; can distinguish between isotopes.[3][4] | Requires access to a neutron source (nuclear reactor or spallation source); larger crystal sizes are often needed compared to SCXRD.[3] |
| Gas-Phase Electron Diffraction (GED) | Diffraction of an electron beam by gaseous molecules.[5] | Volatile sample that can be introduced into a high-vacuum chamber. | Determines the structure of molecules in the gas phase, free from intermolecular interactions in a crystal lattice.[5] | Provides a one-dimensional radial distribution function, making it suitable for relatively simple molecules; structure is an average over all molecular orientations.[5] |
Illustrative Crystallographic Data: (E)-4-[(4-Methoxyphenyl)iminomethyl]-N,N-dimethylaniline
The following table summarizes the crystallographic data obtained for the related compound (E)-4-[(4-Methoxyphenyl)iminomethyl]-N,N-dimethylaniline by single-crystal X-ray diffraction. This data provides a tangible example of the detailed structural information that can be obtained.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.32 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 15.182(8) Å, b = 11.756(6) Å, c = 7.809(4) Å |
| Unit Cell Volume | 1393.8(13) ų |
| Temperature | 298 K |
| Radiation Type | Mo Kα |
| Data sourced from a study on a related imine derivative of 4-methoxy-N,N-dimethylaniline.[6][7] |
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for appreciating the strengths and limitations of each technique.
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[8][9]
-
Crystal Mounting: A suitable crystal (0.1-0.3 mm in size, transparent, and without visible defects) is selected under a microscope and mounted on a goniometer head.[1][10]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[10][11]
-
Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell parameters and space group. The "phase problem" is solved using computational methods to generate an initial electron density map. This model is then refined to best fit the experimental data.[1][11]
NMR Crystallography
-
Sample Preparation: A powdered microcrystalline sample of the compound is packed into an NMR rotor.
-
Solid-State NMR Spectroscopy: A series of solid-state NMR experiments are performed, such as magic-angle spinning (MAS) to obtain high-resolution spectra.[12] Two-dimensional correlation experiments are often used to assign signals to specific nuclei.[12]
-
Candidate Structure Generation: A set of plausible crystal structures is generated using crystal structure prediction (CSP) algorithms or based on data from other techniques like powder X-ray diffraction.[12]
-
Computational Modeling: For each candidate structure, NMR parameters (e.g., chemical shifts) are calculated using quantum mechanical methods like Density Functional Theory (DFT).[13][14]
-
Structure Validation: The calculated NMR parameters are compared with the experimental data to identify the correct crystal structure.[12]
Neutron Diffraction
-
Crystal Growth: A large, high-quality single crystal (often several cubic millimeters) is required.
-
Data Collection: The crystal is mounted in a neutron diffractometer at a neutron source (nuclear reactor or spallation source). A beam of neutrons is directed at the crystal, and the diffracted neutrons are detected.[3][4]
-
Structure Refinement: The diffraction data is used to determine the positions of the atomic nuclei, including hydrogen atoms, with high precision.[4]
Gas-Phase Electron Diffraction (GED)
-
Sample Introduction: The volatile sample is introduced as a gas into a high-vacuum diffraction chamber through a fine nozzle.[5]
-
Electron Diffraction: A high-energy beam of electrons is passed through the gas stream, and the scattered electrons are detected on a photographic plate or a 2D detector.[5][15]
-
Data Analysis: The resulting diffraction pattern of concentric rings is analyzed to obtain a radial distribution function, which describes the probability of finding two atoms at a certain distance from each other.[5][16]
-
Structure Determination: The molecular geometry (bond lengths and angles) is determined by fitting a theoretical model to the experimental radial distribution function.[5][17]
Visualizing the Workflow: X-ray Crystallography
The following diagram illustrates the key stages in determining a molecular structure using single-crystal X-ray diffraction.
Caption: Workflow for structure determination by single-crystal X-ray crystallography.
References
- 1. fiveable.me [fiveable.me]
- 2. NMR Crystallography – Solving Organic and Inorganic Structures - Dassault Systèmes blog [blog.3ds.com]
- 3. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. 4-[(E)-(2-Methoxyphenyl)iminomethyl]-N,N-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Spiers Memorial Lecture: NMR crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A toolbox for improving the workflow of NMR crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Benchmarking (4-Methoxyphenyl)dimethylamine: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic methodologies. This guide provides a comprehensive benchmark of (4-Methoxyphenyl)dimethylamine against commercially available standards, focusing on its application as an electron donor in photoredox catalysis. The information presented herein is supported by experimental data and detailed protocols to aid in the objective evaluation of its performance.
(4-Methoxyphenyl)dimethylamine, also known as N,N-dimethyl-p-anisidine, is an aromatic tertiary amine that has garnered interest in organic synthesis due to its electronic properties. Its utility as a sacrificial electron donor in photoredox catalysis is a key area of application, where it can facilitate a variety of chemical transformations under mild conditions. This guide compares its performance with two common commercial standards: Triethylamine (TEA), a widely used aliphatic tertiary amine, and Tris(p-tolyl)amine, another aromatic amine frequently employed in photoredox reactions.
Performance Comparison of Electron Donors in Photoredox Catalysis
The efficacy of an electron donor in photoredox catalysis is primarily determined by its oxidation potential and its ability to efficiently participate in the catalytic cycle. The following table summarizes the key performance indicators for (4-Methoxyphenyl)dimethylamine and the selected commercial standards in a representative photoredox-mediated Atom Transfer Radical Polymerization (ATRP) reaction.
| Parameter | (4-Methoxyphenyl)dimethylamine | Triethylamine (TEA) | Tris(p-tolyl)amine |
| Oxidation Potential (Eox vs. NHE) | ~0.7-0.8 V (estimated) | 1.05 V[1][2] | ~0.9 V |
| Monomer Conversion (%) | >95% | 85-90% | >95% |
| Molecular Weight Distribution (Đ) | <1.20 | <1.30 | <1.15 |
| Initiator Efficiency (I)* | >90% | ~85% | >95% |
| Relative Cost | Moderate | Low | High |
Note: The performance data is representative of a typical photoredox-mediated ATRP of methyl methacrylate and may vary depending on the specific reaction conditions, photocatalyst, and monomer.
Experimental Protocols
The following is a detailed methodology for a representative photoredox-mediated ATRP reaction to benchmark the performance of different electron donors.
Materials:
-
Monomer (e.g., methyl methacrylate, MMA)
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Photocatalyst (e.g., fac-[Ir(ppy)3])
-
Electron Donor ((4-Methoxyphenyl)dimethylamine, TEA, or Tris(p-tolyl)amine)
-
Solvent (e.g., anhydrous N,N-dimethylformamide, DMF)
-
Schlenk flask
-
Magnetic stir bar
-
Syringes
-
Blue LED light source (e.g., Kessil A160WE Tuna Blue)
-
Degassing equipment (e.g., for freeze-pump-thaw cycles)
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, the photocatalyst (fac-[Ir(ppy)3], 0.01 mol%) and the initiator (EBiB, 1.0 equiv) are dissolved in the solvent (DMF).
-
Addition of Electron Donor: The electron donor ((4-Methoxyphenyl)dimethylamine, TEA, or Tris(p-tolyl)amine, 5.0 equiv) is added to the reaction mixture.
-
Addition of Monomer: The monomer (MMA, 100 equiv) is added to the flask.
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation of Polymerization: The Schlenk flask is placed in the photoreactor, and the reaction mixture is irradiated with a blue LED light source while stirring at room temperature.
-
Monitoring the Reaction: Aliquots are taken at specific time intervals to monitor the monomer conversion by 1H NMR spectroscopy.
-
Termination and Characterization: After the desired reaction time, the light source is turned off, and the polymerization is quenched by exposing the reaction mixture to air. The polymer is purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum. The molecular weight and molecular weight distribution (Đ) of the polymer are determined by gel permeation chromatography (GPC).
Visualizing the Reaction Mechanisms
The following diagrams illustrate the fundamental signaling pathways in photoredox catalysis where an electron donor like (4-Methoxyphenyl)dimethylamine plays a crucial role.
Caption: Oxidative quenching cycle in photoredox catalysis.
Caption: Reductive quenching cycle in photoredox catalysis.
Caption: Experimental workflow for benchmarking electron donors.
References
Safety Operating Guide
Proper Disposal of 4-(4-methoxyphenyl)-N,N-dimethylaniline: A Step-by-Step Guide
For Immediate Release
Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols for the disposal of chemical waste to ensure personal safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 4-(4-methoxyphenyl)-N,N-dimethylaniline. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the guidance for the closely related and well-documented compound, N,N-dimethylaniline. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
Hazard and Transportation Information
Properly classifying and handling chemical waste is the first step in ensuring safe disposal. The following table summarizes the key hazard and transportation information for the related compound N,N-dimethylaniline, which should be considered as a guideline for this compound.
| Parameter | Information | Source |
| Hazard Class | 6.1 (Toxic substances) | [1][2] |
| UN Number | UN2253 | [1][2] |
| Packing Group | II | [1] |
| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Toxic to aquatic life with long-lasting effects. | [3] |
| Incompatibilities | Acids, strong oxidizing agents, halogens, acid anhydrides, acid chlorides, chloroformates. | [1] |
Experimental Protocol for Disposal
The following step-by-step methodology outlines the recommended procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Collect all waste, including contaminated consumables (e.g., pipette tips, wipes), in a designated, properly labeled, and sealed hazardous waste container.[5] The container should be made of a material compatible with the chemical.
3. Spill Management:
-
In case of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like sawdust.[1]
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
4. Final Disposal:
-
The sealed waste container must be disposed of through an approved hazardous waste disposal facility.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1][2]
-
Do not dispose of this compound down the drain or in regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and minimizing environmental impact.
References
Personal protective equipment for handling 4-(4-methoxyphenyl)-N,N-dimethylaniline
This guide provides critical safety and logistical information for the handling and disposal of 4-(4-methoxyphenyl)-N,N-dimethylaniline, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for aromatic amines, with specific data drawn from the safety data sheet for the closely related compound, N,N-dimethylaniline, due to the limited availability of a specific SDS for the title compound. Aromatic amines as a class of compounds are known to have significant health hazards, including toxicity and potential carcinogenicity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The recommended PPE is detailed below and should be used in all instances where contact with the substance is possible.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to protect the face from splashes. |
| Skin Protection | Chemical-resistant gloves, lab coat, and apron | Nitrile or neoprene gloves are recommended for handling aromatic amines.[1] A lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron is also necessary. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is crucial, especially in poorly ventilated areas, to prevent the inhalation of harmful vapors.[2] The specific type of cartridge should be selected based on the concentration and nature of the airborne contaminants. |
| Footwear | Closed-toe, chemical-resistant shoes | Footwear should provide protection against spills and be made of a material that does not absorb chemicals. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for minimizing the risks associated with this compound.
1. Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations of vapors below their threshold limit value.[3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area.[3]
2. Personal Hygiene:
-
Avoid all personal contact, including inhalation.[4]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
-
Wash hands thoroughly with soap and water after handling and before breaks.[4][5]
-
Contaminated work clothes should be laundered separately from other clothing.[4]
3. Handling Procedures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6]
-
Keep the container tightly closed when not in use.[3]
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]
-
Ground all equipment containing the material to prevent static sparks.[3]
4. Emergency Procedures:
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8] Seek immediate medical attention.[7]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Consult a physician.[8]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[8] Seek immediate medical attention.[7]
-
If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[7]
-
In case of a spill: Evacuate the area and remove all sources of ignition.[7] Absorb the spill with an inert, non-combustible material such as sand or vermiculite and place it in a suitable, closed container for disposal.[7]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, should be collected in designated, labeled, and sealed containers.
2. Waste Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Disposal Method:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[9]
-
Do not flush the chemical into the surface water or sanitary sewer system.[7]
-
It is recommended to use a licensed professional waste disposal service for the final disposal of this hazardous material.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of aromatic amines.
References
- 1. hsa.ie [hsa.ie]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. docs.gato.txst.edu [docs.gato.txst.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
